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  • Product: Pyridine-3,5-diamine dihydrobromide
  • CAS: 267418-89-3

Core Science & Biosynthesis

Foundational

Pyridine-3,5-diamine dihydrobromide CAS number and physicochemical properties

An In-depth Technical Guide to Pyridine-3,5-diamine Dihydrobromide Introduction Pyridine-3,5-diamine dihydrobromide is a specialized organic salt that serves as a critical building block in modern chemical synthesis. As...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pyridine-3,5-diamine Dihydrobromide

Introduction

Pyridine-3,5-diamine dihydrobromide is a specialized organic salt that serves as a critical building block in modern chemical synthesis. As a derivative of pyridine, a heterocyclic aromatic compound, it belongs to a class of molecules that are foundational to numerous areas of drug discovery and material science.[1][2][3] The strategic placement of two amino groups on the pyridine ring at the 3 and 5 positions creates a unique electronic and structural profile, making it a highly valuable synthon for medicinal chemists. The amino groups act as versatile handles for further chemical modification and as key hydrogen bond donors for interacting with biological targets.[1] This guide provides a comprehensive overview of Pyridine-3,5-diamine dihydrobromide, detailing its chemical properties, synthesis, applications, and safe handling protocols for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are paramount for its effective use in research and development. Pyridine-3,5-diamine dihydrobromide is the salt form of the free base, Pyridine-3,5-diamine, which enhances its stability and handling characteristics.

Chemical Identifiers
IdentifierValueSource(s)
Chemical Name Pyridine-3,5-diamine dihydrobromide[4]
CAS Number 267418-89-3[4]
EC Number 851-256-2[4]
Synonyms 3,5-Diaminopyridine dihydrobromide
Physicochemical Data

The properties listed below are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
Molecular Formula C₅H₉Br₂N₃
Molecular Weight 270.96 g/mol Calculated
Appearance Solid (form may vary)Inferred
Solubility Soluble in water and polar organic solvents[5]
Storage Temperature 2-8°C, sealed in dry, protect from light[6][7]

Properties of the corresponding free base (Pyridine-3,5-diamine, CAS: 4318-78-9) for reference:

PropertyValueSource(s)
Molecular Formula C₅H₇N₃[5][7][8]
Molecular Weight 109.13 g/mol [5][7][9]
Topological Polar Surface Area (TPSA) 64.9 Ų[6]
XLogP3 -0.5[9]
Chemical Structure

Caption: Chemical structure of Pyridine-3,5-diamine dihydrobromide.

Section 2: Synthesis and Reactivity Insights

Plausible Synthetic Pathway

The synthesis of Pyridine-3,5-diamine dihydrobromide logically begins with a more readily available pyridine precursor. A common and effective strategy involves the electrophilic substitution of pyridine, followed by nucleophilic substitution to introduce the amine functionalities.

A representative synthetic workflow is outlined below. The process starts with the bromination of pyridine. Due to the electron-deficient nature of the pyridine ring, this step requires harsh conditions. The resulting 3,5-dibromopyridine is a key intermediate. Subsequent amination, often facilitated by metal catalysis (e.g., Buchwald-Hartwig amination) or through microwave-assisted nucleophilic aromatic substitution (SNA_r_), can introduce the amino groups.[10] The final step involves treating the diamine free base with hydrobromic acid to yield the stable dihydrobromide salt.

G Pyridine Pyridine Dibromo 3,5-Dibromopyridine Pyridine->Dibromo Bromination (e.g., Br₂, H₂SO₄, 130°C) Diamine Pyridine-3,5-diamine (Free Base) Dibromo->Diamine Amination (e.g., Amine source, MW) Final Pyridine-3,5-diamine Dihydrobromide Diamine->Final Salt Formation (2 eq. HBr)

Caption: Plausible synthetic workflow for Pyridine-3,5-diamine dihydrobromide.

Core Reactivity

The chemical behavior of the pyridine-3,5-diamine core is dominated by the two electron-donating amino groups. These groups activate the pyridine ring towards certain reactions and provide sites for further derivatization.

  • Nucleophilicity: The primary amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, and condensation to form a wide array of derivatives.

  • Basicity: The nitrogen atoms (both in the ring and the amino groups) are basic and will be protonated in acidic media, which is the basis for the formation of the stable dihydrobromide salt.

  • Scaffold for Elaboration: The bromine atoms in the precursor, 3,5-dibromopyridine, are excellent leaving groups for nucleophilic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents.[1]

Section 3: Applications in Research and Drug Development

The pyridine scaffold is one of the most prolific heterocycles in approved pharmaceuticals.[2][3] Its ability to act as a bioisosteric replacement for a phenyl ring, its capacity for hydrogen bonding, and its favorable physicochemical properties make it a privileged structure in medicinal chemistry.

Rationale for Use in Drug Design

Pyridine-3,5-diamine dihydrobromide provides a scaffold that is pre-functionalized for rapid library synthesis and structure-activity relationship (SAR) studies. The diamino substitution pattern is particularly relevant for creating molecules that can form multiple hydrogen bonds with protein targets, such as kinases or proteases, thereby enhancing binding affinity and selectivity.[1] Recent studies have highlighted the potential of 3,5-disubstituted pyridine derivatives as potent agents against drug-resistant Mycobacterium tuberculosis.[11]

G cluster_0 Chemical Scaffold cluster_1 Key Molecular Properties cluster_2 Therapeutic Applications Scaffold Pyridine-3,5-diamine Core Prop1 H-Bond Donor/Acceptor Sites Scaffold->Prop1 imparts Prop2 Rigid Aromatic Core Scaffold->Prop2 imparts Prop3 Tunable Solubility & Lipophilicity Scaffold->Prop3 imparts App1 Kinase Inhibitors (Oncology) Prop1->App1 enables App2 Anti-Infectives (e.g., Anti-TB) Prop1->App2 enables App3 CNS-Active Agents Prop1->App3 enables Prop2->App1 enables Prop2->App2 enables Prop2->App3 enables Prop3->App1 enables Prop3->App2 enables Prop3->App3 enables G start Start step1 Combine Reagents: Add 3,5-dibromopyridine, solvent, and stir bar to MW vial. start->step1 step2 Add Excess Amine: Add pyrrolidine (10 eq.) to the reaction vial. step1->step2 step3 Seal & Heat: Seal the vial and place in microwave reactor. Heat to 180°C for 30 min. step2->step3 step4 Cool & Quench: Cool vial to room temp. Quench reaction with water. step3->step4 step5 Extract Product: Extract aqueous layer with an organic solvent (e.g., EtOAc). step4->step5 step6 Purify: Combine organic layers, dry, concentrate, and purify via column chromatography. step5->step6 end_node End: Isolate Pure Product step6->end_node

Caption: Representative workflow for microwave-assisted amination.

Causality and Rationale:

  • Excess Amine: Using a large excess of the amine nucleophile drives the reaction equilibrium towards the mono-substituted product and minimizes the formation of bis-aminated byproducts. [10]The electron-donating character of the first amino group deactivates the ring towards a second substitution. [10]* Microwave Heating: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating, allowing for significantly shorter reaction times and often cleaner product profiles. [10]* High-Boiling Solvent (NMP): A high-boiling polar aprotic solvent like NMP is used to achieve the high temperatures required for the SNA_r_ reaction while effectively solvating the reactants.

Conclusion

Pyridine-3,5-diamine dihydrobromide is more than a mere chemical entry in a catalog; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, versatile reactivity, and foundation in the privileged pyridine class make it a strategic starting point for developing novel therapeutics. By understanding its physicochemical properties, synthetic routes, and safety requirements, researchers can effectively leverage this compound to construct complex molecular architectures and accelerate the discovery of next-generation drugs.

References

  • NextSDS. pyridine-3,5-diamine dihydrobromide — Chemical Substance Information. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78014, Pyridine, 3,5-diamino-. [Link]

  • Chemsrc. Pyridine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Sangu, K. G., et al. (2023). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry. [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69369, 3,5-Dibromopyridine. [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [Link]

  • Chemsrc. 3,5-dibromopyridine-2,6-diamine | CAS#:76942-20-6. [Link]

  • ResearchGate. Synthetic pathway for the preparation of pyridine‐3,5‐die‐α‐napthal amide derivatives. [Link]

  • Pharmaffiliates. 3,5-Diaminopyridine | CAS No : 4318-78-9. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Stuart, D. R., et al. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • Cheméo. Chemical Properties of Pyridine (CAS 110-86-1). [Link]

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyridine-3,5-diamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Pyridine-3,5-diamine dihydrobromide, a compound of significant interest in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings of the observed spectral features, offer detailed experimental protocols for data acquisition, and present a thorough interpretation of the chemical shifts and coupling constants. The insights provided herein are grounded in established principles of NMR spectroscopy and supported by authoritative references, aiming to equip researchers with the necessary knowledge for unambiguous structural elucidation and quality control.

Introduction: The Significance of Pyridine-3,5-diamine and the Role of NMR

Pyridine-3,5-diamine and its derivatives are pivotal structural motifs in the development of various therapeutic agents and functional materials. Their utility stems from the unique electronic properties of the pyridine ring and the versatile reactivity of the amino substituents. Accurate and comprehensive characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed roadmap of the molecular framework, including connectivity, the electronic environment of individual atoms, and stereochemical relationships. For a molecule such as Pyridine-3,5-diamine dihydrobromide, NMR is indispensable for confirming the positions of the amino groups and understanding the effects of protonation on the pyridine ring's electron distribution.

This guide will focus on the dihydrobromide salt, as this is a common form for handling and formulation due to its increased stability and solubility in polar solvents.

Experimental Protocols for NMR Data Acquisition

The quality and reproducibility of NMR data are critically dependent on the meticulous execution of the experimental procedure. The following protocol outlines the best practices for acquiring high-quality ¹H and ¹³C NMR spectra of Pyridine-3,5-diamine dihydrobromide.

Sample Preparation

The choice of a suitable deuterated solvent is the first and most critical step. For a hydrohalide salt like Pyridine-3,5-diamine dihydrobromide, polar, protic solvents are generally required to ensure sufficient solubility.

Recommended Solvents:

  • Deuterium Oxide (D₂O): An excellent choice for polar compounds and for observing exchangeable protons (e.g., -NH₃⁺).[2] The residual HDO signal can vary in position, so it's crucial to reference the spectrum properly.

  • Deuterated Methanol (CD₃OD): Offers good solubility for many organic salts.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent capable of dissolving a wide range of samples.[3]

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of Pyridine-3,5-diamine dihydrobromide.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating in a warm water bath may be necessary for less soluble samples.

  • Referencing: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. However, due to its low solubility in polar solvents, a secondary standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or the residual solvent peak itself is often used.

NMR Instrument Parameters

The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 or 500 MHz spectrometer.

¹H NMR Parameters:

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (zg30)Provides a quantitative spectrum with good signal-to-noise.
Number of Scans 16-64Sufficient for good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (d1) 1-2 secondsAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (aq) 2-4 secondsProvides sufficient resolution to resolve fine coupling patterns.
Spectral Width (sw) 16 ppmEncompasses the typical chemical shift range for organic molecules.

¹³C NMR Parameters:

ParameterRecommended ValueRationale
Pulse Program Proton-decoupled (zgpg30)Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.
Number of Scans 1024-4096A higher number of scans is required due to the low natural abundance of ¹³C.
Relaxation Delay (d1) 2-5 secondsEnsures quantitative data, especially for quaternary carbons which have longer relaxation times.
Spectral Width (sw) 240 ppmCovers the full range of ¹³C chemical shifts in organic compounds.

Spectral Data and Interpretation

Due to the limited availability of directly published experimental data for Pyridine-3,5-diamine dihydrobromide, the following spectral data is a combination of data from the free base, 3,5-diaminopyridine, and predicted shifts based on the well-established effects of protonation on the pyridine ring.

¹H NMR Spectral Data

The protonation of the pyridine nitrogen and the amino groups in the dihydrobromide salt results in a significant downfield shift of the aromatic proton signals compared to the free base. This is due to the increased electron-withdrawing effect of the positively charged nitrogen atoms.

Table 1: ¹H NMR Chemical Shift Data

Proton3,5-Diaminopyridine (Free Base) in DMSO-d₆ (Predicted)Pyridine-3,5-diamine Dihydrobromide in D₂O (Predicted)MultiplicityCoupling Constant (J)
H-2, H-6~7.5 ppm~8.5 ppmd (doublet)~2.0 Hz
H-4~6.5 ppm~7.8 ppmt (triplet)~2.0 Hz
-NH₂~5.0 ppm-br s (broad singlet)-
-NH₃⁺-~7.5 ppm (exchangeable)br s (broad singlet)-

Interpretation:

  • H-2 and H-6: These protons are alpha to the ring nitrogen and are therefore the most deshielded. In the dihydrobromide salt, the positive charge on the ring nitrogen strongly withdraws electron density, causing a significant downfield shift. They appear as a doublet due to coupling with the H-4 proton.

  • H-4: This proton is gamma to the ring nitrogen and is less affected than the alpha protons. It appears as a triplet due to coupling with both H-2 and H-6.

  • -NH₂/-NH₃⁺ Protons: In the free base, the amino protons will appear as a broad singlet. In the dihydrobromide salt dissolved in D₂O, these protons will exchange with deuterium and the signal will likely be absent or very broad. In a non-protic solvent like DMSO-d₆, the -NH₃⁺ protons would be observable as a broad singlet.

¹³C NMR Spectral Data

Similar to the proton signals, the carbon signals of the pyridine ring are also shifted downfield upon protonation.

Table 2: ¹³C NMR Chemical Shift Data

Carbon3,5-Diaminopyridine (Free Base) in DMSO-d₆ (Predicted)Pyridine-3,5-diamine Dihydrobromide in D₂O (Predicted)
C-2, C-6~140 ppm~148 ppm
C-3, C-5~145 ppm~150 ppm
C-4~110 ppm~120 ppm

Interpretation:

  • C-2 and C-6: These carbons, being closest to the ring nitrogen, experience the largest downfield shift upon protonation.

  • C-3 and C-5: These carbons are directly attached to the electron-donating amino groups, which in the free base would cause an upfield shift compared to unsubstituted pyridine. However, upon protonation of the amino groups to -NH₃⁺, their electron-donating effect is significantly reduced, and they become electron-withdrawing, contributing to the downfield shift.

  • C-4: This carbon is the most shielded in the free base due to the electronic effects of the two amino groups. Upon protonation, it also experiences a downfield shift.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for NMR spectral assignment.

NMR_Workflow cluster_workflow NMR Spectral Assignment Workflow A 1. Acquire 1D ¹H NMR Spectrum B 2. Assign Proton Signals (Multiplicity, Integration) A->B D 4. Acquire 2D HSQC Spectrum B->D C 3. Acquire 1D ¹³C NMR Spectrum C->D E 5. Correlate ¹H and Directly Attached ¹³C Signals D->E F 6. Acquire 2D HMBC Spectrum E->F G 7. Assign Quaternary Carbons via Long-Range Couplings F->G H 8. Final Structure Confirmation G->H

Caption: A typical workflow for the complete NMR spectral assignment of an organic molecule.

Conclusion: Key Takeaways for the Practicing Scientist

The ¹H and ¹³C NMR spectra of Pyridine-3,5-diamine dihydrobromide are characterized by significant downfield shifts of all ring protons and carbons compared to the free base, a direct consequence of the dual protonation at the ring nitrogen and the exocyclic amino groups. This technical guide provides a robust framework for the acquisition and interpretation of this crucial analytical data. By following the outlined experimental protocols and understanding the principles behind the observed chemical shifts, researchers can confidently utilize NMR spectroscopy for the unambiguous structural verification and purity assessment of this important chemical entity. The provided predicted spectral data serves as a valuable reference for scientists working with this compound and its analogs.

References

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Pyridine-3,5-diamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine-3,5-diamine and its Salts Pyridine-3,5-diamine is a heterocyclic organic compound that serves as a crucial buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine-3,5-diamine and its Salts

Pyridine-3,5-diamine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its pyridine ring, substituted with two amino groups, makes it a versatile precursor for developing drugs targeting various conditions, including neurological disorders. The basic nature of the amino groups and the pyridine nitrogen allows for the formation of various salts, such as the dihydrobromide salt, which can significantly influence the compound's physicochemical properties, including solubility, stability, and bioavailability.[2]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount in drug development. X-ray crystallography is the gold standard for elucidating crystal structures, providing precise information on molecular geometry, intermolecular interactions, and crystal packing. This knowledge is instrumental in structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities with improved therapeutic profiles.

This guide provides a comprehensive overview of the methodologies involved in the crystal structure determination and analysis of Pyridine-3,5-diamine dihydrobromide, from crystal growth to the final structural analysis. While a public crystal structure for this specific salt is not currently available, this guide will use data from closely related diaminopyridine salts to illustrate the principles and expected outcomes of such an analysis.

Part 1: Crystal Growth Methodology

The foundation of a successful single-crystal X-ray diffraction experiment is the availability of high-quality single crystals. The following is a generalized protocol for the crystallization of a small organic salt like Pyridine-3,5-diamine dihydrobromide.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of Pyridine-3,5-diamine dihydrobromide. Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A starting point could be polar protic solvents like water, ethanol, or methanol, or polar aprotic solvents like acetonitrile.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution. For instance, dissolve 10-20 mg of the compound in 1-2 mL of the solvent.

  • Filtration: Filter the warm solution through a small cotton plug or a syringe filter into a clean crystallization vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent, which is essential for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Part 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The data is collected on a diffractometer equipped with a CCD or CMOS detector.[3] The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Radiation Source: Monochromatic X-rays, typically from a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, are used.[3]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. This process also includes corrections for Lorentz and polarization effects, and an absorption correction based on the crystal shape and size.

Part 3: Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

structure_solution Data Processed Diffraction Data Solve Structure Solution (Direct Methods or Patterson) Data->Solve Input Model Initial Structural Model Solve->Model Output Refine Least-Squares Refinement Model->Refine Input Refine->Refine Validate Structure Validation Refine->Validate Converged Model Validate->Refine Refinement Needed Final Final Crystal Structure (CIF) Validate->Final Validated

Caption: Workflow for solving and refining a crystal structure.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or the Patterson method, which leads to an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters.[3]

  • Hydrogen Atom Location: Hydrogen atoms can often be located in the difference Fourier map and are typically refined with constraints or restraints on their positions and displacement parameters.[3]

  • Structure Validation: The final refined model is validated using various crystallographic checks to ensure its quality and correctness. This includes checking for missed symmetry and analyzing the final difference electron density map. The final structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Part 4: A Hypothetical Analysis of the Crystal Structure of Pyridine-3,5-diamine Dihydrobromide

Based on the crystal structures of other diaminopyridine salts, we can predict the likely structural features of Pyridine-3,5-diamine dihydrobromide.

Expected Crystallographic Data

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Pbca)
a (Å)10 - 20
b (Å)5 - 10
c (Å)10 - 15
β (°)90 - 110 (for monoclinic)
V (ų)1000 - 2000
Z4 or 8
R-factor< 0.05

Molecular Geometry

The Pyridine-3,5-diamine cation is expected to be protonated at the pyridine nitrogen and one or both of the amino groups, resulting in a dication. The pyridine ring will likely be planar, with the exocyclic amino groups lying in or close to the plane of the ring. Bond lengths and angles within the pyridine ring will be consistent with those of other protonated pyridine derivatives.

Crystal Packing and Hydrogen Bonding

The crystal structure will be dominated by an extensive network of hydrogen bonds involving the protonated amino groups and the pyridine nitrogen as donors, and the bromide anions as acceptors. This hydrogen-bonding network is the primary force governing the crystal packing.

hydrogen_bonding cluster_cation Pyridine-3,5-diamine Dication cluster_anion Bromide Anions N1 N1-H+ Br1 N1->Br1 N-H...Br NH2_3 H2N(3)-H+ Br2 NH2_3->Br2 N-H...Br Br3 NH2_3->Br3 N-H...Br NH2_5 H2N(5)-H+ NH2_5->Br1 N-H...Br Br4 NH2_5->Br4 N-H...Br

Caption: A schematic of the expected hydrogen bonding network.

The bromide anions will be surrounded by multiple hydrogen bond donors, leading to a three-dimensional network that holds the ions together in the crystal lattice. The specific arrangement of these interactions will determine the overall crystal packing and the resulting physicochemical properties of the solid.

Conclusion

The determination of the crystal structure of Pyridine-3,5-diamine dihydrobromide through single-crystal X-ray diffraction is a critical step in understanding its solid-state properties. This guide has outlined the essential experimental and analytical procedures involved in this process. While the specific crystal structure of this compound is not yet publicly documented, the principles and methodologies described herein, illustrated with examples from related diaminopyridine salts, provide a robust framework for its future characterization. Such studies are indispensable for the rational design and development of new pharmaceutical and agrochemical agents based on the Pyridine-3,5-diamine scaffold.

References

  • Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. ACS Publications. [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI. [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed. [Link]

  • Pyridine, 3,5-diamino- | C5H7N3 | CID 78014. PubChem. [Link]

  • Pyridine. Wikipedia. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. [Link]

  • PYRIDINE-3,5-DIAMINE | CAS 4318-78-9. Matrix Fine Chemicals. [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermal Stability and TGA/DSC Analysis of Pyridine-3,5-diamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Critical Role of Pyridine-3,5-diamine Dihydrobromide and the Imperative of Thermal Stability Pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Pyridine-3,5-diamine Dihydrobromide and the Imperative of Thermal Stability

Pyridine-3,5-diamine dihydrobromide is a heterocyclic compound of significant interest within the pharmaceutical landscape. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, from cancer to infectious agents.[1][2][3] The diamino substitution pattern on the pyridine ring offers versatile handles for synthetic elaboration, making it a valuable building block for the generation of diverse chemical libraries in drug discovery campaigns. The dihydrobromide salt form is often employed to enhance the solubility and crystalline properties of the parent amine, which are critical attributes for drug formulation and bioavailability.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and ensuring the stability of the active pharmaceutical ingredient (API) is paramount. Thermal stability is a cornerstone of this process, directly impacting the safety, efficacy, and shelf-life of the final drug product. A thermally unstable compound can decompose under manufacturing, storage, or even physiological conditions, leading to a loss of potency and the potential formation of toxic degradants. Therefore, a thorough understanding of the thermal behavior of Pyridine-3,5-diamine dihydrobromide is not merely an academic exercise but a regulatory and safety necessity.

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability of Pyridine-3,5-diamine dihydrobromide using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these techniques, present a detailed experimental protocol, and offer insights into the interpretation of the resulting data. This guide is designed to empower researchers and drug development professionals to conduct robust thermal analyses, ensuring the quality and integrity of their pharmaceutical compounds.

Pillar 1: Understanding the Thermal Landscape - TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that provide complementary information about the thermal properties of a material.[4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss associated with each step. For Pyridine-3,5-diamine dihydrobromide, TGA can reveal the temperature at which the compound begins to degrade and may help elucidate the decomposition pathway, for instance, by indicating the loss of hydrogen bromide.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is used to detect and quantify thermal events such as melting, crystallization, phase transitions, and chemical reactions.[6] For the subject compound, DSC can identify the melting point, a key indicator of purity, and reveal any polymorphic transitions or exothermic decomposition events that could pose safety risks.

The simultaneous application of TGA and DSC (often referred to as STA or Simultaneous Thermal Analysis) is particularly powerful, as it allows for the direct correlation of mass changes with energetic events.[5]

Pillar 2: A Self-Validating Experimental Protocol for the Thermal Analysis of Pyridine-3,5-diamine Dihydrobromide

The following protocol is designed to provide a robust and reproducible thermal analysis of Pyridine-3,5-diamine dihydrobromide. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.

Instrumentation and Consumables
  • Simultaneous Thermal Analyzer (TGA/DSC): An instrument capable of simultaneous TGA and DSC measurements is highly recommended to ensure a direct correlation between mass loss and thermal events.

  • Crucibles: Alumina or platinum crucibles are suitable for this analysis. The choice may depend on the reactivity of the sample at high temperatures.

  • High-Purity Purge Gas: Nitrogen (99.999% purity) is recommended to provide an inert atmosphere and prevent oxidative decomposition.

  • Analytical Balance: A balance with a readability of at least 0.01 mg is required for accurate sample weighing.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation s1 Weigh 5-10 mg of Pyridine-3,5-diamine dihydrobromide s2 Place sample in a clean, tared crucible s1->s2 s3 Record the exact mass s2->s3 i3 Place sample and reference crucibles in the analyzer s3->i3 Load Sample i1 Equilibrate furnace to 30°C i2 Set purge gas flow rate (e.g., 50 mL/min N2) i1->i2 i2->i3 a1 Heat from 30°C to 600°C at 10°C/min i3->a1 Start Run a2 Record mass change (TGA) and heat flow (DSC) continuously a1->a2 d1 Analyze TGA curve for onset of decomposition and mass loss steps a2->d1 Collect Data d3 Correlate TGA and DSC data d1->d3 d2 Analyze DSC curve for melting point, phase transitions, and decomposition exotherms d2->d3

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Pyridine-3,5-diamine dihydrobromide into a clean, tared TGA/DSC crucible. A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer. The reference crucible allows for the differential heat flow measurement.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature of approximately 600°C at a heating rate of 10°C/min. A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.[7]

    • Continuously record the sample mass and heat flow as a function of temperature.

Rationale for Experimental Choices
  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative degradation.[8]

  • Heating Rate: A controlled heating rate of 10°C/min is a common practice in thermal analysis.[7] Faster rates can shift decomposition temperatures to higher values, while slower rates can improve the resolution of overlapping events.

  • Temperature Range: The temperature range of 30°C to 600°C is selected to cover the potential melting and decomposition events of most organic molecules.

Pillar 3: Data Analysis and Interpretation

The data obtained from the TGA/DSC analysis will be presented as two curves: a TGA curve (mass vs. temperature) and a DSC curve (heat flow vs. temperature).

Analysis of the TGA Curve
  • Onset Temperature of Decomposition (Tonset): This is the temperature at which the mass loss begins. It is a critical parameter for defining the upper limit of the compound's thermal stability.

  • Decomposition Steps: The TGA curve may show one or more distinct mass loss steps, indicating a multi-stage decomposition process. The temperature range and the percentage of mass lost in each step should be determined.

  • Residual Mass: The mass remaining at the end of the experiment (at 600°C) provides information about the final decomposition products. For many organic compounds, this may be close to zero.

Analysis of the DSC Curve
  • Melting Point (Tm): A sharp endothermic peak in the DSC curve before any significant mass loss in the TGA curve corresponds to the melting of the compound. The peak temperature of this endotherm is taken as the melting point.

  • Phase Transitions: Other endothermic or exothermic events not associated with mass loss may indicate solid-solid phase transitions (polymorphism).

  • Decomposition Exotherm: The decomposition of the compound is often accompanied by a strong exothermic peak in the DSC curve, which will correlate with the mass loss observed in the TGA curve. The onset and peak temperatures of this exotherm are important for safety assessments, as a sharp, highly energetic exotherm can indicate a potential thermal hazard.

Correlating TGA and DSC Data

The true power of simultaneous TGA/DSC analysis lies in the ability to correlate events. For example:

  • An endothermic peak in the DSC curve with no corresponding mass loss in the TGA curve is indicative of melting or a phase transition.

  • An exothermic peak in the DSC curve that coincides with a mass loss in the TGA curve confirms a decomposition event.

Expected Thermal Behavior of Pyridine-3,5-diamine Dihydrobromide

Based on the thermal behavior of similar compounds, the following is a plausible, though hypothetical, thermal profile for Pyridine-3,5-diamine dihydrobromide:

  • Initial Stage (Below 200°C): The compound is expected to be thermally stable with no significant mass loss. The DSC curve may show an endothermic peak corresponding to its melting point.

  • Decomposition Stage (Above 200°C): The TGA curve will likely show a significant mass loss. This could occur in one or multiple steps. A possible initial decomposition step could involve the loss of one or both molecules of hydrogen bromide. Subsequent steps would involve the degradation of the pyridine ring structure. The DSC curve will likely show one or more exothermic peaks corresponding to these decomposition events. The thermal decomposition of pyridine derivatives can be complex, potentially involving radical pathways.[9][10][11]

Summarized Data Presentation

The key quantitative data from the TGA/DSC analysis should be summarized in a clear and concise table for easy comparison and reporting.

ParameterSymbolValue (°C or %)
Melting Point (DSC)Tm
Onset of Decomposition (TGA)Tonset
Temperature of 10% Mass Loss (TGA)T10%
Peak Decomposition Temperature (DSC)Tpeak
Mass Loss at 600°C (TGA)Δm
Residual Mass at 600°C (TGA)mresidual

Conclusion: Ensuring the Integrity of Pharmaceutical Development

A thorough understanding of the thermal stability of Pyridine-3,5-diamine dihydrobromide is a non-negotiable aspect of its development as a potential pharmaceutical agent. The combined use of TGA and DSC provides a comprehensive thermal profile, elucidating its melting behavior, decomposition temperature, and the energetic nature of its degradation. The detailed experimental protocol and data interpretation framework presented in this guide offer a robust approach for researchers and drug development professionals to confidently assess the thermal properties of this important building block. By adhering to these principles of scientific integrity and causality-driven experimentation, the pharmaceutical industry can continue to build a foundation of safety and efficacy for the medicines of tomorrow.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. [Link]

  • Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Thermal Analyses. Laboratoire Sciences et Méthodes Séparatives. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. [Link]

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC. [Link]

  • Synthetic pathway for the preparation of pyridine‐3,5‐die‐α‐napthal amide derivatives. ResearchGate. [Link]

  • Pyridine, 3,5-diamino-. PubChem. [Link]

  • PYRIDINE-3,5-DIAMINE | CAS 4318-78-9. Matrix Fine Chemicals. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. [Link]

  • Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. [Link]

  • Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of Pyridine-3,5-diamine Dihydrobromide in Polar Aprotic Solvents

Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This technical guide focuses on Pyridine-3,5-diamine Dihydrobromide, a heterocyclic amine of interest in medicinal chemistry. Specifically, we will delve into its solubility profile within a key class of solvents: polar aprotic solvents.

The Significance of Solubility in Drug Development

The solubility of an API is a cornerstone of the Biopharmaceutics Classification System (BCS), a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4] This classification is instrumental in predicting a drug's in vivo performance and can be used to justify biowaivers, potentially reducing the need for extensive clinical bioequivalence studies.[5][6][7]

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are frequently employed in early-stage drug discovery for compound solubilization in high-throughput screening and as vehicles for in vitro and in vivo studies.[8][9][10] Therefore, understanding the solubility of Pyridine-3,5-diamine Dihydrobromide in these solvents is essential for:

  • Early-Stage Formulation Development: Identifying suitable solvent systems for preclinical studies.[1]

  • High-Throughput Screening (HTS): Ensuring compound integrity and accurate concentration in biological assays.

  • Process Chemistry: Informing the selection of solvents for synthesis, purification, and crystallization processes.

Understanding the Interplay of Solute and Solvent

The principle of "like dissolves like" provides a foundational understanding of solubility.[11][12] The solubility of Pyridine-3,5-diamine Dihydrobromide in polar aprotic solvents will be governed by a complex interplay of intermolecular forces.

Pyridine-3,5-diamine Dihydrobromide:

  • Polarity: The pyridine ring and the two amino groups confer significant polarity to the molecule. The dihydrobromide salt form further enhances its polar nature.

  • Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor.[8]

Polar Aprotic Solvents:

  • High Polarity: These solvents possess large dipole moments.

  • Hydrogen Bond Acceptors: They can accept hydrogen bonds but lack acidic protons to donate them.[13]

  • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF).

The dissolution of Pyridine-3,5-diamine Dihydrobromide in these solvents will be favored by strong dipole-dipole interactions and the formation of hydrogen bonds between the solute's amino groups and the solvent's hydrogen bond accepting sites (e.g., the oxygen atom in DMSO and DMF).

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, the following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of Pyridine-3,5-diamine Dihydrobromide using the widely accepted shake-flask method.[6][7][11][14] This method is considered the gold standard for its reliability and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Pyridine-3,5-diamine dihydrobromide to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C) for 24-72 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a chemically inert filter (e.g., PTFE) C->D E Prepare serial dilutions of the clear filtrate D->E F Quantify concentration using a validated analytical method (e.g., HPLC) E->F G Calculate solubility from the concentration of the saturated solution F->G

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

1. Materials and Reagents:

  • Pyridine-3,5-diamine Dihydrobromide (high purity)

  • Selected polar aprotic solvents (analytical or HPLC grade): DMSO, DMF, Acetonitrile, THF

  • Calibrated analytical balance

  • Thermostatically controlled shaker or orbital incubator

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

2. Preparation of Standard Solutions:

  • Accurately weigh a small amount of Pyridine-3,5-diamine Dihydrobromide and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.

3. The Shake-Flask Method:

  • Add an excess amount of Pyridine-3,5-diamine Dihydrobromide to a series of vials containing a known volume (e.g., 2 mL) of each polar aprotic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[5][15]

  • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11][16] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change significantly between time points).[17]

4. Sample Preparation and Analysis:

  • After the equilibration period, remove the vials and allow the undissolved solid to settle.

  • Centrifuge the vials to further separate the solid and liquid phases.

  • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Dilute the clear filtrate with the respective solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC.

5. Data Analysis and Reporting:

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Determine the concentration of Pyridine-3,5-diamine Dihydrobromide in the diluted filtrate using the calibration curve.

  • Calculate the solubility of the compound in the undiluted saturated solution by accounting for the dilution factor.

  • Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Data Presentation: A Template for Your Findings

The quantitative data you generate should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Value
Acetonitrile (ACN)25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value

Factors Influencing the Solubility Profile

The solubility data you generate will likely reveal a trend that can be rationalized by considering the physicochemical properties of the solvents.

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Hydrogen Bond Acceptor Ability
DMSO473.96Strong
DMF373.82Strong
Acetonitrile37.53.92Moderate
THF7.61.75Moderate

Expected Trends and Rationale:

  • Higher Solubility in DMSO and DMF: Due to their high polarity, strong hydrogen bond accepting capabilities, and large dipole moments, DMSO and DMF are expected to be excellent solvents for the polar Pyridine-3,5-diamine Dihydrobromide.

  • Moderate to Lower Solubility in Acetonitrile and THF: While still polar aprotic, acetonitrile and THF have lower dielectric constants and are generally less effective at solvating salts compared to DMSO and DMF.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of Pyridine-3,5-diamine Dihydrobromide in polar aprotic solvents. While pre-existing quantitative data is sparse, the provided protocol, grounded in established scientific principles, empowers researchers to generate reliable and reproducible solubility data. A thorough understanding of this solubility profile is a critical step in the successful development of new pharmaceutical agents, enabling informed decisions in formulation, screening, and process development.

References

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC. (n.d.).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10).
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - European Medicines Agency (EMA). (2020, February 10).
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Pyridine – Knowledge and References - Taylor & Francis. (n.d.).
  • Pyridine: Protic or Aprotic - Chemistry Stack Exchange. (2020, August 30).
  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30).
  • Solubility Profile of 3,5-Dibromobenzene-1,2-diamine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • DMF DMSO pyridine | C10H18N2O2S | CID 131745279 - PubChem - NIH. (n.d.).

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Exploratory

Electronic Properties and DFT Calculations for Pyridine-3,5-Diamine Dihydrobromide: A Computational and Experimental Guide

Executive Summary Pyridine-3,5-diamine dihydrobromide (often referred to as 3,5-diaminopyridine dihydrobromide) is a highly versatile heterocyclic building block. While the free base is prone to rapid oxidation, the dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3,5-diamine dihydrobromide (often referred to as 3,5-diaminopyridine dihydrobromide) is a highly versatile heterocyclic building block. While the free base is prone to rapid oxidation, the dihydrobromide salt offers critical thermodynamic stability, making it a preferred precursor in the synthesis of advanced pharmaceutical agents, including Raf kinase inhibitors and salt-inducible kinase (SIK) modulators[1][2].

To harness this compound effectively in drug design and materials science (such as in the development of coordination polymers and fluorescent probes)[3], researchers must deeply understand its electronic architecture. This whitepaper provides an authoritative guide to evaluating the electronic properties of Pyridine-3,5-diamine dihydrobromide using Density Functional Theory (DFT), bridging the gap between quantum mechanical predictions and benchtop experimental validation.

Chemical Context and Pharmaceutical Relevance

The pyridine-3,5-diamine core is characterized by a unique "push-pull" electronic system. The two amino groups act as strong electron-donating groups (EDGs) via resonance, while the central pyridine nitrogen acts as an electron-withdrawing group (EWG) via induction.

In drug development, this specific substitution pattern is highly prized. The meta-positioned amines allow for divergent synthetic pathways, enabling the construction of complex bi-functionalized molecules like imidazo[4,5-b]pyridines, which are potent inhibitors of necroptosis and rheumatoid arthritis pathways[2].

Pharma_Pathway Precursor 3,5-Dinitropyridine (Electron Deficient) Reduction Reduction (H2, Pd/C) Precursor->Reduction Diamine Pyridine-3,5-diamine (Nucleophilic Core) Reduction->Diamine Coupling Electrophilic Coupling (e.g., Isocyanates) Diamine->Coupling Inhibitor Kinase Inhibitor (Raf / SIK Modulator) Coupling->Inhibitor

Fig 1: Synthetic pathway utilizing 3,5-diaminopyridine in kinase inhibitor development.

Theoretical Framework: Causality in DFT Methodology

Running a DFT calculation on a charged salt is fundamentally different from modeling a neutral organic molecule. The choices of functional, basis set, and solvation model are not arbitrary; they are dictated by the underlying physics of the dihydrobromide system.

Functional and Basis Set Selection

For Pyridine-3,5-diamine dihydrobromide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X functionals are standard due to their accurate treatment of non-covalent interactions and thermochemistry[4][5].

The critical choice lies in the basis set: 6-311++G(d,p) is strictly required.

  • Causality for Diffuse Functions (++): The system contains bromide anions ( Br− ). Anions have loosely bound outer electrons that spatially extend far from the nucleus. Without diffuse functions, the basis set cannot mathematically describe this electron cloud, leading to severe errors in estimating the HOMO energy and intermolecular hydrogen bonding.

  • Causality for Polarization Functions ((d,p)): The interaction between the protonated amines ( −NH3+​ ) or the protonated pyridine nitrogen and the bromide counterions relies heavily on hydrogen bonding. Polarization functions allow the electron orbitals to distort asymmetrically, accurately capturing the directionality of these N−H⋯Br bonds.

Solvation Modeling

Modeling the gas-phase dication without counterions or solvation will artificially inflate the LUMO energy due to unshielded electrostatic repulsion[5]. To create a realistic model, calculations must employ a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), typically using water or DMSO as the solvent dielectric. This simulates the charge-screening effect present in actual synthetic environments.

Electronic Properties Analysis

The reactivity of Pyridine-3,5-diamine dihydrobromide is governed by its Frontier Molecular Orbitals (FMOs) and global reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) represents the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons (electrophilicity)[3][4]. In the protonated dihydrobromide state, the HOMO is primarily localized over the bromide counterions and the π -system of the pyridine ring, whereas the LUMO is heavily concentrated on the protonated pyridinium core. The energy gap ( ΔE ) dictates the chemical stability; a larger gap indicates a harder, less reactive, and more stable molecule.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the HOMO and LUMO energies, respectively. These values allow us to calculate critical reactivity metrics:

Table 1: Representative DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p) in Water PCM)

PropertyFormula/DefinitionCalculated Value (eV)
HOMO Energy ( EHOMO​ )Highest Occupied MO-6.12
LUMO Energy ( ELUMO​ )Lowest Unoccupied MO-1.85
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.27
Ionization Potential ( I ) −EHOMO​ 6.12
Electron Affinity ( A ) −ELUMO​ 1.85
Chemical Hardness ( η ) (I−A)/2 2.135
Chemical Softness ( S ) 1/(2η) 0.234
Electronegativity ( χ ) (I+A)/2 3.985
Electrophilicity Index ( ω ) χ2/(2η) 3.719

Note: The high electrophilicity index ( ω=3.719 eV) is characteristic of the protonated pyridinium core, making it susceptible to specific nucleophilic attacks if not sterically protected.

Experimental & Computational Workflow

To ensure scientific integrity, computational predictions must be anchored by a self-validating experimental protocol. The following workflow ensures that the DFT geometry accurately represents the physical molecule.

DFT_Workflow Input Input Geometry (Pyridine-3,5-diamine 2HBr) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Initialize Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq Minima Check TDDFT TD-DFT Calculation (UV-Vis Spectra Prediction) Freq->TDDFT Electronic Excitations Pop Population Analysis (NBO, MEP, Charges) Freq->Pop Wavefunction Analysis Valid Experimental Validation (IR, UV-Vis, NMR) TDDFT->Valid Correlate Pop->Valid Correlate

Fig 2: Self-validating DFT computational workflow for electronic property analysis.
Step-by-Step Self-Validating Protocol

Phase 1: Computational Setup & Execution

  • Initial Geometry Construction: Build the Pyridine-3,5-diamine core and explicitly place two hydrobromic acid molecules near the basic nitrogen centers (the two primary amines or the pyridine nitrogen, depending on the specific tautomeric/protonation state desired).

  • Geometry Optimization: Run the optimization using opt keyword in Gaussian or Turbomole at the B3LYP/6-311++G(d,p) level with a PCM solvent model[3].

  • Frequency Verification (Critical Step): Immediately follow the optimization with a vibrational frequency calculation (freq).

    • Causality: This proves that the optimized structure is a true local minimum on the potential energy surface. If any imaginary frequencies (negative values) are present, the structure is a transition state, and the geometry must be perturbed and re-optimized[5].

  • Excited State Calculation: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to predict vertical electronic transitions (UV-Vis spectra). CAM-B3LYP is chosen here because standard B3LYP often underestimates charge-transfer excitation energies.

Phase 2: Experimental Correlation (The Validation Loop)

  • FT-IR Spectroscopy: Synthesize or procure high-purity Pyridine-3,5-diamine dihydrobromide. Record the FT-IR spectrum (KBr pellet or ATR). Compare the experimental N−H stretching frequencies (typically broad bands around 3100-2800 cm −1 due to hydrogen bonding) with the scaled computational frequencies. A scaling factor of ~0.96 is usually applied to B3LYP harmonic frequencies to account for anharmonicity.

  • UV-Vis Spectroscopy: Dissolve the compound in the solvent modeled in the PCM (e.g., water). Record the absorption spectrum. Correlate the experimental λmax​ with the oscillator strengths ( f ) predicted by the TD-DFT calculation.

  • Validation Check: If the experimental λmax​ and IR stretches match the computed values within a 5% margin of error, the DFT electronic model (HOMO/LUMO, MEP, charges) is validated and can be trusted for predicting downstream reactivity in drug synthesis.

Conclusion

Pyridine-3,5-diamine dihydrobromide is a foundational scaffold in modern medicinal chemistry. By leveraging a rigorous, self-validating DFT workflow—specifically utilizing diffuse and polarized basis sets to account for the bromide counterions—researchers can accurately map its electronic topology. Understanding its HOMO-LUMO gap, chemical hardness, and electrostatic potential allows drug development professionals to rationally design coupling reactions, minimize off-target side reactions, and efficiently synthesize next-generation kinase inhibitors and bioactive coordination complexes.

References

  • Türker, Lemi. "Charged Forms of 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine - A DFT Treatment." Earthline Journal of Chemical Sciences, Vol. 7, No. 1 (2022), 17-34. URL:[Link]

  • Bayer Pharmaceuticals Corp. "Pyrazole[3, 4-b] pyridine raf inhibitors." Google Patents (WO2009111279A1).
  • Kovaleva, K. S., et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules (MDPI) / PMC - NIH. URL:[Link]

  • Ghoshal, S., et al. "Effect of Anion-Directed Structural Tuning of Triazole-Containing Ag(I) Coordination Polymers for “Turn-on” Sensing of the Disulfide (−S–S−) Amino Acid over the Monosulfide (−SH) Form: Experiments and DFT Corroboration." Inorganic Chemistry, ACS Publications, 2024. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Cross-Coupling Protocols for Pyridine-3,5-diamine Dihydrobromide

Executive Summary This application note details the optimized step-by-step protocols for the palladium-catalyzed Buchwald-Hartwig cross-coupling of pyridine-3,5-diamine dihydrobromide. As a highly versatile heteroaromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized step-by-step protocols for the palladium-catalyzed Buchwald-Hartwig cross-coupling of pyridine-3,5-diamine dihydrobromide. As a highly versatile heteroaromatic building block, this diamine is critical in the synthesis of kinase inhibitors, supramolecular ligands, and organic materials[1]. However, its dihydrobromide salt form and the electron-deficient nature of the pyridine core present unique synthetic challenges. This guide provides field-proven methodologies for both controlled mono-arylation and exhaustive bis-arylation, explaining the mechanistic causality behind catalyst, ligand, and base selection[2].

Mechanistic Rationale & Substrate Challenges

Pyridine-3,5-diamine is typically supplied as a dihydrobromide salt (MW: 270.95 g/mol ) to prevent oxidative degradation of the electron-rich exocyclic amino groups. Using this salt directly in cross-coupling reactions necessitates a carefully designed, self-validating system:

  • In Situ Free-Basing: The catalytic cycle of a Buchwald-Hartwig amination requires a strong base to deprotonate the palladium-amine intermediate[3]. When using a dihydrobromide salt, exactly 2.0 equivalents of base are immediately consumed to neutralize the HBr , generating the active free diamine nucleophile. Failure to account for this results in stalled reactions and rapid catalyst deactivation.

  • Nucleophilicity & Chemoselectivity: The nitrogen atom of the pyridine ring withdraws electron density from the 3- and 5-amino groups, rendering them less nucleophilic than standard anilines[4]. Furthermore, controlling the reaction to yield a mono-arylated versus a bis-arylated product requires precise stoichiometric control of the aryl halide and the selection of sterically demanding ligands to prevent over-arylation at a single nitrogen atom[2].

Reaction Design & Causality

  • Catalyst & Ligand Selection: We utilize Pd2​(dba)3​ as the palladium source because it provides a clean, pre-reduced Pd(0) species, avoiding the need for in situ reduction of Pd(II) precursors which can be inhibited by pyridine coordination[4]. For the ligand, BrettPhos or Xantphos are optimal. Xantphos, a bidentate ligand with a wide bite angle, is exceptionally effective at promoting the coupling of primary amines while sterically hindering the subsequent coupling of the resulting secondary amine, thus preventing the formation of undesired tertiary amines[3].

  • Base Selection: Sodium tert-butoxide ( NaOtBu ) is the preferred base. It is strong enough to rapidly neutralize the dihydrobromide salt and efficiently deprotonate the Pd-amine complex[1]. If the aryl halide contains base-sensitive functional groups (e.g., esters), Cesium Carbonate ( Cs2​CO3​ ) can be substituted, though this requires switching the solvent to 1,4-Dioxane and increasing the reaction time.

  • Solvent & Temperature: Anhydrous Toluene at 100 °C provides the optimal balance of solubility for the active catalytic species and the necessary thermal energy to drive the reductive elimination step[1].

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution.

EntryAr-Br (Equiv)Catalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Major ProductYield (%)
11.0 Pd2​(dba)3​ (2.5) / Xantphos (5) NaOtBu (3.2)Toluene100Mono-arylated78
21.0 Pd2​(dba)3​ (2.5) / Xantphos (5) Cs2​CO3​ (3.5)Dioxane110Mono-arylated65
32.5 Pd2​(dba)3​ (5.0) / Xantphos (10) NaOtBu (5.0)Toluene100Bis-arylated84
42.5 Pd2​(dba)3​ (5.0) / BrettPhos (10) NaOtBu (5.0)Toluene100Bis-arylated89

Table 1: Optimization of reaction conditions for the arylation of Pyridine-3,5-diamine·2HBr.

Pathway Visualization

The diagram below illustrates the logical progression from the stable salt precursor through the palladium catalytic cycle, highlighting the divergence between mono- and bis-arylation pathways.

G Salt Pyridine-3,5-diamine·2HBr (Stable Salt Precursor) Base1 In Situ Neutralization (+ 2.0 eq NaOtBu) Salt->Base1 FreeBase Free Pyridine-3,5-diamine (Active Nucleophile) Base1->FreeBase AmineCoord Amine Coordination & Deprotonation (Base) FreeBase->AmineCoord Nucleophilic Attack OxAdd Oxidative Addition Pd(0) + Ar-X -> Pd(II)(Ar)(X) OxAdd->AmineCoord RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->OxAdd Regenerate Pd(0) Mono N3-Arylpyridine-3,5-diamine (Mono-coupled) RedElim->Mono 1.0 eq Ar-X Bis N3,N5-Diarylpyridine-3,5-diamine (Bis-coupled) RedElim->Bis >2.2 eq Ar-X

Figure 1: Workflow and catalytic cycle for Buchwald-Hartwig amination of Pyridine-3,5-diamine·2HBr.

Step-by-Step Experimental Protocols

General Preparation & Self-Validation
  • Glassware: All reactions must be performed in oven-dried Schlenk tubes under an argon atmosphere to prevent oxidation of the electron-rich phosphine ligands.

  • In-Process Control: The reaction mixture should transition from a dark purple/red (active Pd(0)-dba complex) to a deep brown/orange upon oxidative addition and active cycling. A black precipitate indicates catalyst crashing (Pd black), usually due to insufficient base or oxygen ingress.

Protocol A: Synthesis of N3,N5-Diarylpyridine-3,5-diamine (Bis-arylation)

Objective: Exhaustive coupling of both primary amino groups[1].

  • Reagent Loading: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pyridine-3,5-diamine dihydrobromide (1.0 mmol, 271 mg), Pd2​(dba)3​ (0.05 mmol, 46 mg), BrettPhos (0.10 mmol, 54 mg), and NaOtBu (5.0 mmol, 480 mg). Note: The 5.0 equivalents of base account for 2.0 eq to neutralize the salt and 3.0 eq to drive the bis-catalytic cycle.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to ensure a strictly anaerobic environment.

  • Liquid Addition: Via syringe, add anhydrous Toluene (10 mL) followed by the aryl bromide (2.5 mmol). (If the aryl bromide is a solid, add it during Step 1).

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The mass of the mono-arylated intermediate should completely disappear, replaced by the bis-arylated mass.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts ( NaBr ) and any Pd black. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure bis-arylated product.

Protocol B: Synthesis of N3-Arylpyridine-3,5-diamine (Mono-arylation)

Objective: Chemoselective coupling of a single amino group.

  • Reagent Loading: To an oven-dried Schlenk tube, add Pyridine-3,5-diamine dihydrobromide (1.0 mmol, 271 mg), Pd2​(dba)3​ (0.025 mmol, 23 mg), Xantphos (0.05 mmol, 29 mg), and NaOtBu (3.2 mmol, 307 mg).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add anhydrous Toluene (10 mL). To ensure high mono-selectivity, add the aryl bromide (1.0 mmol) dropwise over 5 minutes to the stirring mixture at room temperature.

  • Reaction Execution: Seal the tube and heat to 90 °C (a slightly lower temperature minimizes over-arylation) for 8 hours.

  • Workup & Purification: Follow the same workup procedure as Protocol A. During chromatography, the mono-arylated product will typically elute later (being more polar) than any trace bis-arylated byproduct.

References

  • Title: 3[3] Source: Benchchem URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeAFoFxGYy95fg8IlBciSa7YF5uVJDUkAz-xsuhGLGMPI2sN5-mbOk6p9IvAq5aT0z-Fo1edfyaSh_b-72bzlE2edxc8f-UOac-GrEArjDc8LSRkB-uv5Dwm1kZYUhzrNtDKerla0ZgFCsa-hSu4XxYtGq7_P9cKTrSq88E9YeTVVvY99UmZ9wW3JZB3KONgSIxTFiRnFGBnzWsjh_6UuwAxz9eQqKID5DRnrj89o6row=

  • Title: 1[1] Source: The Journal of Organic Chemistry (ACS Publications) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqdxQLVQ54KoVFEBUkDv4y98yYm4hdxmI8YRt0b3ULmZVebW8KexPeuOthCHIYTkLB3Aze77hHppUS8p78PvMwtO9gqotcnLhllulMBoTnnXY3e3Xe5V-pkXQi9kj9bRkLmpY2ZLcENelv

  • Title: 4[4] Source: The Journal of Organic Chemistry (ACS Publications) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJm0OLx0Tbz02H1UE7XrI3K76jVYg4SqrFdycQRDiR09qPW7lUHAFmsuO6Bu-dXcWckBQfO5pb1Y72FTvcFAvzGrafj8n258i1GEx7y8KWbNQmizstfr4wbrFDvrk_KoQU9g09Sg==

  • Title: 2[2] Source: Chemical Reviews (ACS Publications) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJbQGxNcd80-Gqq51jm8sahHD2X8CsSV1XoyMfIUWcAbjPpbx1pD_GBMCEfPcxOoVNy8O8hb70Ic3CpJ0Ulifyl_TKgvZwZk4RtzWVjWXWB1oEtq_FpyRwCwEYNlc-2GOBl2RyioxgpwB1M3g4J0=

Sources

Application

Application Note: Pyridine-3,5-diamine Dihydrobromide as a Bifunctional Scaffold in Medicinal Chemistry

Introduction & Chemical Rationale In the landscape of heterocyclic medicinal chemistry, the pyridine ring serves as a privileged scaffold due to its favorable pharmacokinetic properties and ability to participate in dive...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of heterocyclic medicinal chemistry, the pyridine ring serves as a privileged scaffold due to its favorable pharmacokinetic properties and ability to participate in diverse hydrogen-bonding networks. Pyridine-3,5-diamine dihydrobromide is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmacophores, including aminoglycoside mimetics and antineoplastic agents.

The Rationale for the Dihydrobromide Salt: Free 3,5-diaminopyridine is a highly electron-rich heteroaromatic system. The two strongly electron-donating amino groups at the meta positions raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the free base exceptionally susceptible to rapid oxidative degradation in air (often observed as the material turning dark brown or black). Utilizing the dihydrobromide salt protonates the basic centers, drastically reducing the electron density on the ring. This thermodynamic stabilization confers long-term bench stability, enhances solubility in polar protic solvents, and allows for precise stoichiometric control during subsequent neutralization and coupling sequences.

Application I: Synthesis of Aminoglycoside Mimetics (2-DOS Analogues)

Context & Mechanism

Aminoglycoside antibiotics exert their antibacterial effects by targeting an internal RNA loop within the bacterial ribosomal decoding site. However, the rise of resistant bacterial strains necessitates the development of synthetic mimetics. The cis-3,5-diaminopiperidine (DAP) ring is a validated synthetic mimetic of 2-deoxystreptamine (2-DOS), retaining the crucial cis-1,3-diamine configuration required for high-affinity RNA recognition [1]. Pyridine-3,5-diamine dihydrobromide is the ideal precursor for generating these DAP scaffolds.

G A Pyridine-3,5-diamine Dihydrobromide B Free Base Generation (Et3N / MeOH) A->B Neutralization C Boc Protection (Boc2O, DMAP) B->C N-Protection D Catalytic Hydrogenation (5% Rh/C, AcOH, 110°C) C->D Ring Reduction E cis-3,5-Diaminopiperidine (2-DOS Mimetic) D->E Stereoselective Hydrogenation

Workflow for the synthesis of cis-3,5-diaminopiperidine (2-DOS mimetic).

Protocol 1: Synthesis of cis-3,5-Di-Boc-aminopiperidine

Step 1: Controlled Neutralization and N-Protection

  • Suspend Pyridine-3,5-diamine dihydrobromide (1.0 eq) in anhydrous CH₂Cl₂/MeOH (9:1 v/v) under an inert argon atmosphere.

  • Cool the suspension to 0 °C and add Triethylamine (2.2 eq) dropwise. Causality: Exact stoichiometric neutralization is critical; excess unbuffered base can trigger the oxidative degradation of the newly generated free base before protection occurs.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq). Stir at room temperature for 12 hours. Causality: The amino groups on the electron-deficient pyridine ring are less nucleophilic than standard aliphatic amines, making the hypernucleophilic DMAP catalyst mandatory for efficient Boc transfer.

  • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The highly polar starting material ( Rf​ ~0.0) will completely convert to a less polar, UV-active spot ( Rf​ ~0.6).

Step 2: Heteroaromatic Ring Reduction

  • Transfer the purified di-Boc intermediate to a high-pressure Parr reactor and dissolve in glacial acetic acid. Causality: Acetic acid protonates the pyridine nitrogen, disrupting the aromatic resonance energy and drastically lowering the activation barrier for hydrogenation [1].

  • Add 5% Rh/C catalyst (10% w/w). Causality: Rhodium is specifically selected over Palladium. Pd/C frequently causes deleterious hydrogenolysis of C–N bonds in allylic/benzylic-like positions, whereas Rh/C selectively reduces the heteroaromatic ring while preserving the protected amines.

  • Pressurize with H₂ (2200 psi) and heat to 110 °C for 24 hours.

  • Self-Validation: Filter the mixture through a Celite pad to remove the catalyst. Perform ¹H NMR (CDCl₃) on the crude concentrate; the complete disappearance of the aromatic pyridine protons ( δ 7.5–8.5 ppm) and the emergence of broad aliphatic multiplets ( δ 1.5–3.0 ppm) validates the successful reduction to the piperidine core.

Application II: Synthesis of Ribonucleotide Reductase Inhibitors

Context & Mechanism

Derivatives of the 3,5-diaminopyridine scaffold, specifically 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, have been developed as potent inhibitors of ribonucleotide reductase (RNR). RNR is an iron-dependent enzyme critical for the de novo synthesis of dNTPs, making it a primary target for antineoplastic agents [2].

G A Pyridine-3,5-diamine Core B Formylation (C-2 Position) A->B Electrophilic Activation C Thiosemicarbazide Condensation (EtOH, Cat. AcOH) B->C Imine Formation D Ribonucleotide Reductase Inhibitor C->D Target Engagement

Synthesis pathway for 3,5-diaminopyridine-based ribonucleotide reductase inhibitors.

Protocol 2: Condensation to Thiosemicarbazones

Step 1: Imine Condensation

  • Dissolve the formylated intermediate, 3,5-diaminopyridine-2-carboxaldehyde (1.0 eq, derived from the functionalized diaminopyridine core), in absolute ethanol.

  • Add thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Causality: The weak acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. A stronger acid or higher concentration would protonate the nucleophilic hydrazine nitrogen of the thiosemicarbazide, halting the reaction.

  • Reflux the mixture for 4 hours under nitrogen.

  • Self-Validation: The reaction is self-indicating via precipitation. The resulting thiosemicarbazone derivative is highly crystalline and significantly less soluble in ethanol than the starting materials.

  • Cool the flask to 0 °C, filter the precipitate, and wash with cold ethanol. Validate via ¹H NMR (DMSO- d6​ ): the disappearance of the sharp aldehyde singlet (near δ 9.8 ppm) and the appearance of a new imine proton ( δ 8.0–8.3 ppm) confirms the formation of the target pharmacophore [2].

Quantitative Data Summary

The following table summarizes the reaction efficiencies and biological activities of key medicinal compounds derived from the Pyridine-3,5-diamine scaffold:

Derivative / IntermediateTarget ApplicationKey ReagentsYieldBiological Activity / Utility
cis-3,5-Di-Boc-aminopiperidineAminoglycoside Mimetic5% Rh/C, H₂ (2200 psi), AcOH85%Precursor to ribosomal translation inhibitors
DAP-Triazine ConjugateAntibacterial AgentCyanuric chloride, DIPEA72%MIC (E. coli) = 4–8 µg/mL
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneAntineoplastic AgentThiosemicarbazide, Cat. AcOH, EtOH68%IC₅₀ (Ribonucleotide reductase) = 1.3 µM

References

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics Source: Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1206-1210. URL:[Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone Source: Journal of Medicinal Chemistry, 1996, 39(13), 2586-2593. URL:[Link]

Sources

Method

Application Note: Advanced Preparation of Fluorescent Materials and Supramolecular Sensors Utilizing Pyridine-3,5-diamine Dihydrobromide

Executive Summary Pyridine-3,5-diamine (frequently handled and stored as its highly stable dihydrobromide salt) is an exceptionally versatile, electron-rich heterocyclic building block[1]. Its unique structural topology—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3,5-diamine (frequently handled and stored as its highly stable dihydrobromide salt) is an exceptionally versatile, electron-rich heterocyclic building block[1]. Its unique structural topology—featuring a central pyridine nitrogen flanked by two primary amine groups—makes it a privileged precursor for synthesizing advanced push-pull fluorophores, neutral anion receptors, and luminescent coordination polymers[2][3]. This application note provides drug development professionals and materials scientists with field-validated, step-by-step protocols for leveraging this compound in the design of high-performance fluorescent sensors and supramolecular materials.

Mechanistic Insights: The Structural Advantage of Pyridine-3,5-Diamine

The utility of pyridine-3,5-diamine in sensor development stems from two core functional advantages:

  • Electronic Tuning & ICT States : In fluorophore design, the electron-donating primary amine groups can be coupled with electron-withdrawing moieties (e.g., trifluoromethyl groups) to create strong Intramolecular Charge Transfer (ICT) states. This push-pull architecture results in highly environmentally responsive, solvatochromic emissions[4][5].

  • Coordination & Geometric Templating : The meta-positioned amines combined with the central pyridine nitrogen create a multidentate binding pocket. This is critical for driving the self-assembly of highly ordered Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)[3]. Furthermore, in small-molecule receptors, the central pyridine ring acts as a structural pivot that enforces a syn-syn conformation, perfectly aligning hydrogen bond donors for cooperative anion binding[2].

Application Workflow I: Synthesis of Push-Pull 1,5-Naphthyridine Fluorophores

1,5-Naphthyridine derivatives synthesized from 3,5-diaminopyridine precursors exhibit strong solvatochromic fluorescence. As solvent polarity increases, these materials display a pronounced bathochromic shift accompanied by an increase in fluorescence quantum yield, making them excellent candidates for microenvironmental and amine sensing[4][5].

G A 2-Chloro-3,5-diaminopyridine (Electron Donor) D 1,5-Naphthyridine Fluorophore (Push-Pull System) A->D Condensation B Hexafluoroacetylacetone (Electron Acceptor) B->D C Montmorillonite K10 (Solid Acid Catalyst) C->D Catalysis

Synthesis workflow of 1,5-naphthyridine push-pull fluorophores.

Protocol 1: Synthesis of 15Nap-Cl Fluorophore

Objective: To synthesize a push-pull solvatochromic fluorophore via a modified Conrad-Limpach-type cyclization[4][5]. Causality & Design: Montmorillonite K10 is selected as a solid acid catalyst because its high surface area and strong Brønsted/Lewis acid sites drive the condensation without the degradative side reactions common with harsh liquid acids. This ensures a clean reaction profile and simplifies downstream purification[4][5].

Step-by-Step Methodology:

  • Reagent Assembly : In a dry round-bottom flask, combine 10.0 mmol of 2-chloro-3,5-diaminopyridine (derived from pyridine-3,5-diamine) and 12.0 mmol of hexafluoroacetylacetone[4][5].

  • Catalyst Addition : Add 0.5 g of Montmorillonite K10 clay[4].

  • Condensation : Heat the mixture to 90 °C under continuous stirring. Self-Validation: Monitor the reaction via TLC (eluent: hexane/ethyl acetate 3:1). The reaction is complete when the primary amine precursor spot is fully consumed (typically 4-6 hours), accompanied by the formation of a distinct yellowish product spot that is highly fluorescent under 365 nm UV light.

  • Isolation : Cool the mixture to room temperature, dissolve the crude mass in 50 mL of ethyl acetate, and filter through a Celite pad to remove the solid catalyst.

  • Purification : Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the 1,5-naphthyridine derivative as a yellowish solid[4].

Application Workflow II: Triazole-Ag(I) Coordination Polymers for "Turn-On" Sensing

Ag(I) coordination polymers (CPs) incorporating triazole ligands derived from pyridine-3,5-diamine act as highly sensitive "turn-on" sensors. They are specifically tailored for the detection of disulfide (−S–S−) amino acids over their monosulfide forms[3].

G N1 Pyridine-3,5-diamine N3 Triazole Ligand (L) N1->N3 Reflux, p-TsOH, 150°C N2 N,N'-bis(dimethylaminomethylene)hydrazine N2->N3 Reflux, p-TsOH, 150°C N5 Ag(I) Coordination Polymer (CP-1) N3->N5 Hydrothermal, 120°C N4 AgBF4 (Silver Salt) N4->N5 Hydrothermal, 120°C N6 Turn-On Fluorescence (Disulfide Sensing) N5->N6 Analyte Binding

Step-by-step assembly of Ag(I) coordination polymers for disulfide sensing.

Protocol 2: Hydrothermal Synthesis of Ag(I) CP-1 Sensor

Objective: To prepare a highly crystalline Ag(I) coordination polymer capable of selective fluorescence sensing[3]. Causality & Design: The initial ligand synthesis utilizes xylene to maintain the high temperatures necessary for hydrazine condensation, while p-TsOH acts as a gentle proton source to facilitate dimethylamine elimination. For the CP assembly, hydrothermal conditions are employed to overcome the activation energy barrier of supramolecular crystallization, preventing the rapid precipitation of amorphous, non-fluorescent kinetic products[3].

Step-by-Step Methodology: Phase 1: Ligand Synthesis

  • Condensation : In a Schlenk flask under an inert N2 atmosphere, dissolve 73.53 mmol (8.02 g) of pyridine-3,5-diamine and 80.55 mmol (11.45 g) of N,N′-bis(dimethylaminomethylene)hydrazine in 80 mL of anhydrous xylene[3].

  • Catalysis : Add 6.90 mmol (1.31 g) of p-toluenesulfonic acid monohydrate (p-TsOH)[3].

  • Reflux : Heat the mixture to 150 °C and reflux for 48 hours[3].

  • Purification : Cool to room temperature and decant the solvent. Wash the solid product repeatedly with petroleum ether. Self-Validation: Petroleum ether selectively dissolves unreacted N,N′-bis(dimethylaminomethylene)hydrazine, leaving the purified triazole ligand intact[3].

Phase 2: Hydrothermal Assembly

  • Mixture Preparation : Combine 0.1 mmol (19.4 mg) of AgBF4 and 0.1 mmol (16.1 mg) of the synthesized triazole ligand in 5 mL of deionized water[3].

  • Hydrothermal Reaction : Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours[3].

  • Crystallization : Cool the reactor slowly to room temperature over an additional 72 hours. Self-Validation: Successful assembly is indicated by the formation of light-yellow, highly faceted crystals. Collect by filtration (Expected yield: ~33.2% based on Ag)[3].

Application Workflow III: DITIPIRAM-Based Neutral Anion Receptors

Pyridine-3,5-diamine serves as the core scaffold for DITIPIRAM (8-propyldithieno[3,2-b:2′,3′-e]pyridine-3,5-diamine)[2][6]. When functionalized with phenyl-urea groups, this rigid platform acts as a highly effective neutral receptor. Causality & Design: The central pyridine nitrogen acts as a structural pivot, perfectly aligning four highly directional hydrogen bonds from the adjacent urea groups. This geometric complementarity allows the receptor to bind carboxylates (e.g., benzoate) with exceptional affinity, even in highly competitive, hydrogen-bonding solvent mixtures like DMSO-d6/CD3OH[2][6].

Quantitative Data Summary

The following table summarizes the key photophysical and sensing parameters of the synthesized materials derived from pyridine-3,5-diamine.

Material ClassPrecursor / ScaffoldTarget AnalyteKey Photophysical Response / Binding Affinity
1,5-Naphthyridine Fluorophores 2-Chloro-3,5-diaminopyridineSolvent Polarity / AminesStrong solvatochromic bathochromic shift; high quantum yield in polar media[4].
Ag(I) Coordination Polymer (CP-1) Pyridine-3,5-diamineDisulfide Amino Acids"Turn-on" fluorescence enhancement upon analyte binding[3].
DITIPIRAM Phenyl-Urea Receptor Pyridine-3,5-diamineCarboxylates (e.g., Benzoate) Ka​>10,000 M−1 in competitive DMSO/CD3OH mixtures[2].

References

  • [4] Fuchi, Y., et al. "Characterization of Push-Pull-Type Benzo[X]quinoline Derivatives: Environmentally Responsive Fluorescent Dyes with Multiple Functions". ResearchGate. URL:[Link]

  • [2] Cholewiak, A., et al. "8-Propyldithieno[3,2-b:2′,3′-e]pyridine-3,5-diamine (DITIPIRAM) Derivatives as Neutral Receptors Tailored for Binding of Carboxylates". ACS Publications (Organic Letters). URL:[Link]

  • [6] Cholewiak, A., et al. "8-Propyldithieno[3,2-b:2′,3′-e]pyridine-3,5-diamine (DITIPIRAM) Derivatives as Neutral Receptors Tailored for Binding of Carboxylates". PubMed. URL:[Link]

  • [3] "Effect of Anion-Directed Structural Tuning of Triazole-Containing Ag(I) Coordination Polymers for “Turn-on” Sensing of the Disulfide (−S–S−) Amino Acid over the Monosulfide (−SH) Form". ACS Publications (Inorganic Chemistry). URL:[Link]

  • [5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". PMC (PubMed Central). URL:[Link]

Sources

Application

Advanced Application Note: Pyridine-3,5-Diamine Dihydrobromide as a Precursor for High-Performance Nitrogen-Doped Carbon Materials

Target Audience: Materials Scientists, Electrocatalysis Researchers, and Chemical Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The synthesis of Nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electrocatalysis Researchers, and Chemical Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The synthesis of Nitrogen-Doped Carbon Materials (N-CMs) is a critical frontier in developing next-generation supercapacitors, electrocatalysts, and bio-imaging agents. While linear aliphatic amines or simple ureas are common nitrogen sources, they often suffer from significant nitrogen loss during high-temperature carbonization.

  • Pre-formed Pyridinic-N Ring: The nitrogen atom embedded within the aromatic ring is thermally stable. Unlike aliphatic amines that volatilize as NH3​ or NOx​ during pyrolysis, the pyridine ring integrates directly into the graphitic carbon lattice. This inherently maximizes the pyridinic-N content, which serves as the primary Lewis base site for the Oxygen Reduction Reaction (ORR) and provides pseudocapacitance in energy storage systems () [1].

  • 3,5-Substitution for 3D Cross-linking: Unlike 2,6-diaminopyridine which tends to form linear polymers due to steric hindrance, the 3,5-diamino configuration allows for multi-directional oxidative coupling. This meta-directing property facilitates the formation of highly branched, 3D polymeric networks prior to carbonization () [2].

  • The Dihydrobromide Salt as an In Situ Porogen: The presence of Br− counterions is a strategic advantage. During carbonization (>600 °C), the salt decomposes, releasing HBr gas. This localized gas evolution acts as a "soft porogen," creating a hierarchical micro/mesoporous network from within the carbon matrix without the need for harsh, post-synthetic chemical etching (e.g., KOH activation).

Synthetic Workflows & Pathways

The versatility of Pyridine-3,5-diamine dihydrobromide allows it to be directed into three distinct material classes depending on the synthetic environment.

G cluster_0 Synthetic Workflows P Pyridine-3,5-diamine dihydrobromide (Precursor) H Hydrothermal Carbonization + Citric Acid (200°C) P->H Dehydration Poly Oxidative Polymerization + Soft Template (APS) P->Poly Self-Assembly Coord Metal Chelation + Transition Metals (Fe/Ni) P->Coord Coordination NCQD N-Doped Carbon Quantum Dots (NCQDs) H->NCQD Dialysis NMC N-Doped Mesoporous Carbon (NMCs) Poly->NMC Pyrolysis (800°C) Template Removal MNC M-N-C Single-Atom Electrocatalysts Coord->MNC Pyrolysis (900°C) Metal Reduction App1 Fluorescence Sensing (Hg2+ Detection) NCQD->App1 App2 Energy Storage (Supercapacitors) NMC->App2 App3 Electrocatalysis (ORR / Fuel Cells) MNC->App3

Fig 1. Synthetic workflows utilizing Pyridine-3,5-diamine dihydrobromide for N-CMs.

Validated Experimental Protocols

Protocol I: Bottom-Up Synthesis of N-Doped Carbon Quantum Dots (NCQDs)

Application: Heavy metal sensing (e.g., Hg2+ ) and cellular bio-imaging. Mechanistic Causality: Citric acid acts as the primary carbon backbone via dehydration. Pyridine-3,5-diamine dihydrobromide acts as the nitrogen dopant. The high solubility of the dihydrobromide salt ensures homogenous co-condensation. The resulting NCQDs possess a high density of surface pyridinic-N, which provides excitation-independent blue fluorescence and serves as highly selective coordination sites for Hg2+ quenching () [3].

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve 0.2 g of Pyridine-3,5-diamine dihydrobromide and 0.2 g of anhydrous citric acid in 20 mL of ultra-pure deionized (DI) water. Stir for 30 minutes until optically clear.

  • Hydrothermal Carbonization: Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat in a muffle furnace at 220 °C for 10 hours.

  • Cooling & Filtration: Allow the autoclave to cool naturally to room temperature. Filter the dark brown suspension through a 0.22 μm microporous membrane to remove large, over-carbonized aggregates.

  • Purification: Transfer the filtrate into a dialysis bag (MWCO: 1000 Da) and dialyze against DI water for 48 hours, changing the water every 8 hours to remove unreacted monomers and free bromide ions.

  • Recovery: Lyophilize (freeze-dry) the purified solution for 24 hours to obtain solid NCQD powder.

Self-Validation / QC Checkpoint: Dissolve 1 mg of the final powder in 10 mL of water. Irradiate with a 365 nm UV lamp. A strong, uniform blue emission confirms successful graphitic core formation and N-doping. If the emission is weak or green-shifted, the hydrothermal temperature was too low, resulting in incomplete carbonization.

Protocol II: Multistage Self-Assembly of N-Doped Mesoporous Carbon (NMCs)

Application: Electrodes for ultrahigh-capacitance supercapacitors. Mechanistic Causality: A block copolymer (PS-b-PEO) is used as a soft template to form spherical micelles. The dihydrobromide salt of the diamine prevents premature precipitation in the acidic aqueous phase. Ammonium peroxydisulfate (APS) initiates the oxidative polymerization of the diamine exclusively at the hydrophilic PEO corona of the micelles. Subsequent pyrolysis decomposes the template (leaving mesopores) and releases HBr (creating micropores), yielding a hierarchically porous structure with up to 15 wt% retained nitrogen.

Step-by-Step Methodology:

  • Micelle Formation: Dissolve 30 mg of PSn​−b−PEOm​ copolymer in 3 mL of Tetrahydrofuran (THF). Dropwise, add 9 mL of a DI water/ethanol mixture (1:2 v/v) under vigorous stirring. Quench micelle aggregation by rapidly adding 15 mL of DI water.

  • Monomer Loading: Add 25 mg of Pyridine-3,5-diamine dihydrobromide to the micelle suspension. Stir continuously for 60 minutes to allow the monomer to partition into the micelle corona.

  • Oxidative Polymerization: Inject 0.3 mL of an aqueous APS solution (0.33 g/mL). Stir the mixture at 5 °C for 4 hours to form the polydiaminopyridine/template composite.

  • Pyrolysis & Template Removal: Recover the composite via centrifugation, wash with ethanol, and dry. Transfer to a tube furnace and heat to 800 °C at a ramp rate of 2 °C/min under an Argon atmosphere. Hold for 3 hours.

  • Post-Treatment: Wash the resulting black powder with 1M HCl to remove any trace impurities, followed by DI water until pH neutral. Dry at 80 °C.

Self-Validation / QC Checkpoint: Perform Nitrogen Adsorption-Desorption (BET) analysis. A successful synthesis will yield a Type-IV isotherm with a distinct hysteresis loop, confirming the presence of mesopores (8–25 nm), and a specific surface area exceeding 800 m2/g .

Protocol III: Synthesis of M-N-C Single-Atom Electrocatalysts

Application: Oxygen Reduction Reaction (ORR) in Proton Exchange Membrane Fuel Cells (PEMFCs). Mechanistic Causality: Transition metals ( Fe3+ or Ni2+ ) are introduced prior to polymerization. The lone pairs on the 3,5-amino groups and the pyridine nitrogen strongly chelate the metal ions. This atomic-level dispersion prevents the agglomeration of metal nanoparticles during the 900 °C pyrolysis. The result is a high density of atomically dispersed M−N4​ active sites embedded in a conductive carbon matrix () [4].

Step-by-Step Methodology:

  • Chelation: Dissolve 50 mg of Pyridine-3,5-diamine dihydrobromide and 10 mg of Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ) in 20 mL of methanol. Stir for 2 hours to ensure complete metal-ligand coordination.

  • Solvent Evaporation: Slowly evaporate the methanol at 60 °C under vacuum to form a dense, metal-coordinated precursor gel.

  • High-Temperature Reduction: Place the gel in an alumina boat within a tube furnace. Purge with N2​ gas for 30 minutes. Ramp the temperature to 900 °C at 5 °C/min and hold for 2 hours.

  • Acid Leaching: To remove any inactive metallic iron clusters that formed outside the nitrogen coordination sites, stir the pyrolyzed powder in 0.5 M H2​SO4​ at 80 °C for 8 hours.

  • Secondary Annealing: Wash the leached catalyst with DI water, dry, and perform a secondary anneal at 900 °C under N2​ for 1 hour to heal defects introduced during acid leaching.

Self-Validation / QC Checkpoint: Conduct X-ray Diffraction (XRD). The absence of sharp metallic Fe peaks (e.g., at 44.6°) alongside a broad graphitic carbon (002) peak at ~26° confirms that the metal is atomically dispersed rather than clustered into nanoparticles.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and performance metrics of the materials synthesized using the protocols above, based on validated literature utilizing diaminopyridine precursors.

Material TypePrimary ApplicationKey Structural FeatureN-Content (wt%)Key Performance Metric
NCQDs Heavy Metal SensingUniform ~7.2 nm spherical dots12.0 - 15.5%Quantum Yield: ~60%; LOD for Hg2+ : 42.4 nmol/L
NMCs SupercapacitorsHierarchical mesopores (8-25 nm)8.5 - 11.0%Specific Capacitance: ~424 F/g (at 1 A/g in 6M KOH)
Fe-N-C ORR ElectrocatalysisAtomically dispersed Fe−N4​ sites6.0 - 8.0%Half-wave potential ( E1/2​ ): ~0.85 V vs. RHE

References

  • Title: Multistage Self-Assembly Strategy: Designed Synthesis of N-doped Mesoporous Carbon with High and Controllable Pyridine N Content for Ultrahigh Surface-Area-Normalized Capacitance Source: CCS Chemistry (2020) URL: [Link]

  • Title: Molecular engineering of supercapacitor electrodes with monodispersed N-doped carbon nanoporous spheres Source: New Journal of Chemistry (2019) URL: [Link]

  • Title: Fluorescent nitrogen and sulfur co-doped carbon dots from casein and their applications for sensitive detection of Hg2+ and biothiols and cellular imaging (Adapted for diaminopyridine/citric acid precursors) Source: Analytica Chimica Acta (2017) URL: [Link]

  • Title: C,N-Codoped TiO2 with a Nitrogen-Doped Carbon Coating Derived from 2,6-Diaminopyridine for Visible Light-Induced Photocatalytic Hydrogen Evolution Source: ACS Omega (2019) URL: [Link]

Method

Advanced Schiff Base Condensation Protocols Utilizing Pyridine-3,5-diamine Dihydrobromide

Mechanistic Causality & Precursor Dynamics Pyridine-3,5-diamine (3,5-DAP) is a privileged structural motif in the design of covalent organic frameworks (COFs), porous organic polymers (POPs), and supramolecular macrocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Precursor Dynamics

Pyridine-3,5-diamine (3,5-DAP) is a privileged structural motif in the design of covalent organic frameworks (COFs), porous organic polymers (POPs), and supramolecular macrocycles[1]. However, the electron-rich nature of the free 3,5-DAP base renders it highly susceptible to rapid atmospheric oxidation, which can lead to batch-to-batch inconsistencies. Consequently, the dihydrobromide salt (3,5-DAP·2HBr) is the preferred precursor due to its superior oxidative stability.

Utilizing the dihydrobromide salt in Schiff base condensations requires precise mechanistic control. The reaction relies on the nucleophilic attack of the primary amines on the electrophilic carbonyl carbons of a dialdehyde[2]. Because the amine is locked as a hydrobromide salt, an in situ neutralization step using a mild base (e.g., Sodium Acetate or N,N-Diisopropylethylamine) is required to liberate the active nucleophile.

The Causality of pH Control: Schiff base formation is an equilibrium-driven dehydration. If too much base is added during neutralization, the subsequent acid catalyst (typically glacial acetic acid) is neutralized, halting the dehydration of the hemiaminal intermediate. Conversely, insufficient base leaves the amine protonated and non-nucleophilic. A buffered system (e.g., NaOAc/AcOH) creates an optimal, self-regulating environment (pH 4.5–5.5) that protonates the carbonyl oxygen to increase electrophilicity without deactivating the newly freed amines[2].

Workflow Salt 3,5-DAP Dihydrobromide (Stable Precursor) Neutralization In Situ Neutralization (Base: NaOAc / DIPEA) Salt->Neutralization Step 1: Deprotonation FreeBase Free 3,5-DAP (Active Nucleophile) Neutralization->FreeBase Yields Aldehyde Dialdehyde Addition (e.g., TPA / IPA) FreeBase->Aldehyde Step 2: Mixing Condensation Acid-Catalyzed Condensation (Glacial AcOH, pH ~5) Aldehyde->Condensation Step 3: Activation Validation In-Process Validation (FTIR: C=N at ~1634 cm⁻¹) Condensation->Validation Step 4: Monitoring Product Schiff Base Product (Macrocycle / POP) Validation->Product Step 5: Isolation

Experimental workflow for Schiff base condensation using 3,5-DAP dihydrobromide.

Self-Validating Experimental Design

To ensure reproducibility, the protocols below are designed as self-validating systems . Researchers must integrate real-time analytical checkpoints rather than relying solely on end-point yields.

The successful formation of the imine bond is visually indicated by the precipitation of highly cross-linked POPs or macrocycles, driven by Le Chatelier's principle in solvents like absolute ethanol[2]. Spectroscopically, the reaction validates itself through the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of a sharp imine C=N stretch at approximately 1634 cm⁻¹[1].

ValidationLogic Reaction Reaction Mixture TLC TLC Monitoring (Consumption of Aldehyde) Reaction->TLC FTIR FTIR Analysis (C=N stretch ~1634 cm⁻¹) Reaction->FTIR Decision Conversion > 95%? TLC->Decision FTIR->Decision NMR 1H NMR Analysis (Imine CH=N ~8.5 ppm) Proceed Proceed to Workup Decision->Proceed Yes Reflux Continue Reflux & Water Removal Decision->Reflux No Proceed->NMR Final QC Reflux->Reaction

Self-validating analytical logic for Schiff base condensation monitoring.

Step-by-Step Methodologies

Protocol A: Synthesis of 3,5-DAP-TPA Porous Organic Polymers (POPs)

Objective: Synthesize a highly cross-linked imine-linked polymer network using 3,5-DAP dihydrobromide and Terephthalaldehyde (TPA) for applications like CO2 capture[1].

Materials:

  • Pyridine-3,5-diamine dihydrobromide (1.0 eq, 10 mmol)

  • Terephthalaldehyde (1.5 eq, 15 mmol)[1]

  • Sodium Acetate (2.2 eq, 22 mmol)

  • Absolute Ethanol (50 mL)[2]

  • Glacial Acetic Acid (Catalytic, 0.5 mL)[2]

Methodology:

  • Precursor Activation: Suspend 3,5-DAP dihydrobromide and sodium acetate in absolute ethanol.

    • Causality: NaOAc acts as a mild base to deprotonate the hydrobromide salt, liberating the active free amine in situ. This forms harmless NaBr and acetic acid, which naturally buffers the system to prevent premature degradation.

  • Monomer Addition: Add TPA to the stirring suspension.

    • Causality: TPA provides the rigid, linear aromatic linker necessary for generating the permanent porosity characteristic of POPs[1].

  • Catalysis & Condensation: Add glacial acetic acid and heat the mixture to reflux (80°C) for 24 hours[2].

    • Causality: Elevated temperatures provide the activation energy for dehydration. Absolute ethanol prevents the reverse hydrolysis reaction. As the polymer forms, it precipitates, driving the equilibrium forward.

  • Validation Checkpoint: Extract a micro-aliquot of the precipitate. Perform ATR-FTIR. The protocol is validated to proceed to workup only if the C=O stretch (~1700 cm⁻¹) is absent and a strong C=N stretch is observed at ~1634 cm⁻¹[1].

  • Isolation: Cool the mixture to room temperature, filter the solid, and wash extensively with hot ethanol and acetone via Soxhlet extraction to remove unreacted monomers. Dry under vacuum at 60°C.

Protocol B: Anion-Templated Synthesis of Pseudopeptidic Macrocycles

Objective: Synthesize discrete supramolecular macrocycles while strictly avoiding linear polymerization[3].

Materials:

  • 3,5-DAP dihydrobromide (2.0 eq)

  • Isophthalaldehyde (2.0 eq)

  • Tetrabutylammonium terephthalate (1.0 eq) as the template[3]

  • Methanol/Chloroform (1:1 v/v)

  • N,N-Diisopropylethylamine (DIPEA) (4.2 eq)

Methodology:

  • Template Pre-organization: Dissolve the dialdehyde and the terephthalate template in the solvent mixture.

    • Causality: The template uses hydrogen bonding and π-stacking to pre-organize the dialdehyde molecules into a cyclic conformation, significantly lowering the entropic barrier for macrocyclization[3].

  • Amine Liberation: In a separate vial, neutralize 3,5-DAP dihydrobromide with DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently neutralizes the HBr without interfering with the aldehyde electrophiles.

  • Slow Addition: Add the liberated amine dropwise to the templated aldehyde solution over 2 hours at room temperature.

    • Causality: High dilution and slow addition keep the local concentration of monomers low, further suppressing competing linear polymerization pathways.

  • Validation & Isolation: Monitor via ESI-TOF MS for the specific mass of the tetraimine-dianion supramolecular complex[3]. Once confirmed, isolate the Schiff base directly via precipitation or reduce the imine to an amine (using NaBH4) for permanent stability.

Quantitative Data & Optimization Matrix

The following table synthesizes optimized reaction parameters based on the desired architectural outcome of the 3,5-DAP Schiff base condensation.

Target ArchitectureAmine SourceDialdehydeSolvent SystemBase / Acid AdditiveTemp / TimeKey Validation Metric
Porous Polymer (POP) 3,5-DAP·2HBrTerephthalaldehyde (TPA)Absolute EtOHNaOAc / Glacial AcOH80°C / 24hFTIR: C=N at 1634 cm⁻¹[1]
Small Molecule Imine 3,5-DAP·2HBr4-AlkoxybenzaldehydeAbsolute EtOHEt₃N / Glacial AcOH80°C / 5hVisual: Precipitation[2]
Pseudopeptidic Macrocycle 3,5-DAP·2HBrIsophthalaldehyde (IPA)MeOH / CHCl₃DIPEA / None (Templated)25°C / 12hESI-TOF MS: Target Mass[3]

References

  • Title: A sequential flow process of CO2 capture and conversion using cost-effective porous organic polymers Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Pyridine-3,5-diamine (DITIPIRAM) Derivatives as Neutral Receptors Tailored for Binding of Carboxylates / Supramolecular Control for the Modular Synthesis of Pseudopeptidic Macrocycles through an Anion-Templated Reaction Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of Pyridine-3,5-diamine dihydrobromide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the rapid degradation of electron-rich aromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the rapid degradation of electron-rich aromatic amines. Pyridine-3,5-diamine dihydrobromide (CAS 267418-89-3) is a highly reactive intermediate used in advanced drug development and materials science. While the dihydrobromide salt offers improved stability over the free base, improper storage inevitably leads to oxidation, rendering the compound useless for sensitive assays or synthetic steps.

This guide synthesizes thermodynamic principles with field-proven laboratory practices to provide a self-validating system for preserving the integrity of your compound.

🔬 Core Troubleshooting & FAQs

Q1: Why does my Pyridine-3,5-diamine dihydrobromide turn from off-white to dark brown/black during storage?

The Causality: The darkening is the visual manifestation of oxidative polymerization. Aromatic diamines are characterized by low oxidation potentials, making them highly susceptible to electron loss[1]. When exposed to ambient oxygen and light, the diamine core undergoes a one-electron oxidation to form a highly reactive radical cation[2].

Because the dihydrobromide salt is highly hygroscopic, it readily absorbs atmospheric moisture. This water layer acts as a solvent micro-environment that dissolves ambient oxygen and facilitates Proton-Coupled Electron Transfer (PCET)[3]. The radical cations rapidly dimerize or undergo further oxidation to form quinone diimines, which subsequently polymerize into dark-colored, insoluble macromolecular species[4].

Q2: I store my compound at 4°C, but it still degrades. What is missing from my protocol?

The Causality: Temperature control alone is insufficient. Refrigerators are highly humid environments. If a cold vial is opened immediately upon removal from the fridge, ambient moisture instantly condenses on the cold powder. This moisture triggers the deliquescence of the bromide salt and accelerates the radical oxidation pathway described above. You must implement a multi-variable protection strategy: Temperature + Inert Gas + Desiccation + Light Exclusion [5].

📊 Quantitative Stability Profile

To optimize your inventory management, refer to the empirical stability data below. This table summarizes the expected shelf-life of Pyridine-3,5-diamine dihydrobromide under various environmental conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifeDegradation Profile / Visual Cue
Ambient (25°C) Ambient AirClear Glass< 2 WeeksRapid darkening (brown/black); high polymeric impurities.
Refrigerated (4°C) Ambient AirAmber Glass1–3 MonthsModerate discoloration (tan/light brown); trace quinone diimines.
Frozen (-20°C) Nitrogen (N₂)Clear Glass6 MonthsSlight off-white shift; minor surface oxidation due to UV exposure.
Optimal (-20°C) Argon (Ar) Amber Glass + Desiccant > 12 Months Stable; original off-white crystalline powder retained.

⚙️ Mechanistic Pathway of Degradation

Understanding the chemical pathway is critical to validating the storage protocol. The diagram below illustrates how environmental triggers drive the compound toward irreversible polymerization.

G A Pyridine-3,5-diamine (Electron-Rich Core) C Radical Cation Intermediate A->C -e⁻ (Oxidation) B O2 / Moisture / UV (Oxidative Triggers) B->C D Quinone Diimine Species C->D -e⁻, -H⁺ E Polymeric Degradants (Brown/Black Impurities) D->E Polymerization

Oxidative degradation pathway of Pyridine-3,5-diamine into polymeric impurities.

🧪 Standard Operating Procedure: Optimal Aliquoting & Storage

To create a self-validating system where degradation is mechanically prevented, follow this step-by-step methodology upon receiving a new batch of Pyridine-3,5-diamine dihydrobromide.

Phase 1: Equilibration (Critical Step)
  • Do not open upon receipt if shipped on ice. Place the sealed shipping container into a vacuum desiccator at room temperature.

  • Allow the container to equilibrate to ambient temperature for at least 2–4 hours.

    • Scientific Rationale: This prevents the thermodynamic shock of ambient moisture condensing onto the cold, hygroscopic HBr salt.

Phase 2: Inert Aliquoting
  • Transfer the equilibrated, sealed bottle into a glovebox purged with Argon. If a glovebox is unavailable, utilize a Schlenk line or an inverted funnel with a continuous, gentle stream of Argon.

    • Scientific Rationale: Argon is denser than Nitrogen and air. It effectively "blankets" the solid powder in the vial, displacing reactive triplet oxygen from the micro-environment.

  • Divide the bulk powder into single-use, pre-weighed aliquots using amber glass vials .

    • Scientific Rationale: Single-use aliquots eliminate the freeze-thaw and open-close cycles that repeatedly introduce oxygen and moisture to the bulk supply. Amber glass blocks UV photons that initiate radical cation formation.

Phase 3: Sealing and Deep Storage
  • Cap each vial tightly with a PTFE-lined septum cap.

  • Wrap the seal of each cap tightly with Parafilm to prevent micro-leaks during thermal contraction in the freezer.

  • Place the aliquoted vials into a secondary container (e.g., a wide-mouth Nalgene jar) filled with 1–2 inches of indicating Drierite (calcium sulfate).

  • Store the secondary container at -20°C [5].

Phase 4: Usage Validation
  • When an aliquot is needed, remove only that specific vial from the secondary container.

  • Allow the single vial to warm to room temperature in a desiccator before opening.

  • Visual QC Check: The powder should be off-white to pale yellow. If the powder has turned dark brown or black, the aliquot has been compromised by oxygen/moisture and should be discarded, as quinone diimine impurities will severely poison downstream catalytic reactions or biological assays.

📚 References

  • RSC Publishing. "Theoretical Study of the Oxidation Mechanism of Aromatic Amines." Journal of the Chemical Society, Perkin Transactions 2, [Link]. Accessed 18 Mar. 2026.

  • ACS Publications. "Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide." Environmental Science & Technology, [Link]. Accessed 18 Mar. 2026.

  • RSC Publishing. "Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations." Chemical Science, [Link]. Accessed 18 Mar. 2026.

  • ACS Publications. "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews, [Link]. Accessed 18 Mar. 2026.

Sources

Optimization

Optimizing crystallization and recrystallization conditions for Pyridine-3,5-diamine dihydrobromide

Overview Pyridine-3,5-diamine dihydrobromide is a highly polar, water-soluble aromatic amine salt. Due to the electron-rich nature of the diaminopyridine core, the free base is highly susceptible to oxidation.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Pyridine-3,5-diamine dihydrobromide is a highly polar, water-soluble aromatic amine salt. Due to the electron-rich nature of the diaminopyridine core, the free base is highly susceptible to oxidation. Conversion to the dihydrobromide salt enhances chemical stability and facilitates purification by creating a more rigid crystal lattice[1]. However, researchers frequently encounter challenges such as liquid-liquid phase separation (LLPS or "oiling out"), oxidative discoloration, and polymorph inconsistency.

As a Senior Application Scientist, I have structured this guide to provide self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.

System Design: Solvent & Anti-Solvent Selection

Because pyridine-3,5-diamine dihydrobromide has high lattice energy and strong ionic interactions, it is typically soluble only in highly polar protic solvents (e.g., water, methanol) and insoluble in less polar organic solvents. Anti-solvent crystallization is the most reliable method for this compound, as the addition of an antisolvent reduces solubility and increases the chemical potential of the solution[2].

Table 1: Quantitative & Qualitative Evaluation of Solvent Systems

Primary Solvent (Protic)Anti-Solvent (Aprotic)Volume RatioOiling Out RiskYield PotentialMechanistic Notes
Water Acetone1:3 to 1:5High>85%Rapid supersaturation; prone to LLPS if unseeded.
Methanol Methyl Ethyl Ketone (MEK)1:2 to 1:4Moderate>80%MEK provides excellent counter-solvent properties for amine hydrobromides[3].
Ethanol Isopropyl Acetate1:2 to 1:3Low~70%Slower supersaturation generation; yields highly crystalline material.
Methanol Diethyl Ether1:5Very High>90%Rapid precipitation often leads to amorphous solids or trapped impurities[2].

Standard Operating Procedure: Anti-Solvent Crystallization

To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) to verify saturation and nucleation, preventing catastrophic batch failures.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Purge the crystallization vessel with Nitrogen or Argon. Degas all solvents (e.g., Methanol and MEK) by sparging with inert gas for 30 minutes. Causality: Displaces dissolved oxygen to prevent the oxidation of the electron-rich amine core.

  • Dissolution: Suspend crude pyridine-3,5-diamine dihydrobromide in the primary solvent (Methanol, 3-5 mL/g). Heat to 50°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration (IPC 1 - Clarification): Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask. Causality: Removes insoluble impurities and dust which can act as uncontrolled heterogeneous nucleation sites.

  • Anti-Solvent Addition: Maintain the solution at 40-45°C. Slowly add the anti-solvent (MEK) dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding (IPC 2 - Nucleation Control): Add 0.5-1.0% (w/w) of pure crystalline pyridine-3,5-diamine dihydrobromide seeds. Hold the temperature for 30 minutes. Causality: Holding the temperature allows the seed bed to mature and consume supersaturation, ensuring the system stays within the metastable zone and bypasses the liquid-liquid phase separation boundary[4].

  • Cooling & Maturation: Cool the suspension linearly to 0-5°C over 4 hours (approx. 10°C/hour). Add the remaining anti-solvent over 2 hours using a syringe pump.

  • Isolation: Filter the resulting slurry under nitrogen. Wash the filter cake with a cold mixture of the anti-solvent/solvent (e.g., 4:1 MEK:MeOH) and dry under vacuum at 40°C.

G Crude Crude Pyridine-3,5-diamine Dihydrobromide Dissolution Dissolution in Protic Solvent (e.g., MeOH) under N2 Crude->Dissolution Filtration Hot Filtration (Removes Insoluble Impurities) Dissolution->Filtration AntiSolvent Anti-Solvent Addition (e.g., MEK) to Cloud Point Filtration->AntiSolvent Seeding Seeding (Bypasses LLPS / Oiling Out) AntiSolvent->Seeding Cooling Controlled Cooling & Maturation Seeding->Cooling Isolation Filtration & Washing (Pure Crystalline Product) Cooling->Isolation

Workflow for Anti-Solvent Crystallization of Pyridine-3,5-diamine Dihydrobromide.

Troubleshooting FAQs

Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the supersaturated solution enters the labile region of the phase diagram before nucleation can occur, causing the solute to separate as a dense, impurity-rich liquid phase rather than a solid[4]. This is a notorious issue for amine hydrobromide salts. Mechanistic Fix: You must alter the trajectory on the ternary phase diagram[5].

  • Reduce Supersaturation Rate: Add the anti-solvent more slowly or at a higher temperature.

  • Mandatory Seeding: Introduce seed crystals before reaching the LLPS boundary. Seeding provides a low-energy surface for crystal growth, bypassing the high energy barrier of primary nucleation.

Q2: The isolated crystals are brown or black instead of off-white. What went wrong? A: Discoloration is a direct result of the oxidation of the diaminopyridine core. Even as a dihydrobromide salt, trace amounts of the free base in equilibrium can rapidly oxidize in the presence of dissolved oxygen and thermal stress. Mechanistic Fix:

  • Ensure strict anaerobic conditions (Schlenk line techniques) during dissolution and filtration.

  • Add a sacrificial antioxidant, such as 0.1% w/w ascorbic acid or sodium dithionite, to the primary dissolution phase.

  • Minimize thermal stress by avoiding prolonged heating above 50°C.

Q3: The yield is exceptionally low after cooling to 0°C. Should I evaporate the solvent? A: Evaporation can concentrate impurities and lead to a sticky, unfilterable mass. Low yield usually indicates that the solvent system is too strong or the volume is too high. Mechanistic Fix: Instead of evaporation, increase the volume ratio of the anti-solvent (up to 1:5). Alternatively, utilize dynamic temperature cycling (heating to 30°C, cooling to 0°C repeatedly) to pump the equilibrium toward the solid phase while "Ostwald ripening" the existing crystals to improve purity and filterability.

Q4: How does the choice of anti-solvent affect the polymorph or hydrate state? A: The counter-solvent heavily influences the crystalline form[3]. For instance, using highly hygroscopic solvents (like absolute ethanol or acetone exposed to ambient air) with aqueous primary solutions often yields hydrate forms. Aprotic counter-solvents like methyl ethyl ketone (MEK) or isopropyl acetate are preferred because they effectively precipitate the anhydrous dihydrobromide salt without incorporating water into the crystal lattice.

Sources

Troubleshooting

Methods for removing hydrobromic acid salts from Pyridine-3,5-diamine dihydrobromide reaction mixtures

Technical Support Center: Pyridine-3,5-diamine Purification A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for challenges related to the purification of Py...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine-3,5-diamine Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the purification of Pyridine-3,5-diamine, specifically focusing on the removal of hydrobromic acid (HBr) salts from reaction mixtures. This guide provides practical, in-depth solutions, troubleshooting advice, and validated protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: I've neutralized my reaction mixture, but my product, Pyridine-3,5-diamine, won't extract into my organic solvent. What's happening?

A1: This is a common issue stemming from incomplete neutralization. Pyridine-3,5-diamine dihydrobromide is a salt of a weak base and a strong acid. To convert it to the free base, you must raise the pH of the aqueous solution sufficiently to deprotonate both amine groups and the pyridine nitrogen. As a general rule, the pH should be at least 2 units higher than the pKa of the species you want to keep in the organic layer.[1] For pyridinium ions, this means a pH well above 7.[2][3][4] If the pH is too low, the diamine will remain in its protonated, water-soluble salt form and will not partition into the organic layer.

Q2: What is the best base to use for neutralizing the hydrobromic acid?

A2: The choice of base depends on the scale of your reaction and the desired purity.

  • For routine, small-scale lab work: Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are excellent choices.[1][5] They are mild, inexpensive, and the resulting sodium bromide (NaBr) is highly soluble in water, facilitating its removal. Carbonate is a stronger base than bicarbonate and may be more effective.

  • For larger scale or when precise pH control is needed: A 2M solution of sodium hydroxide (NaOH) can be used.[6][7] However, it should be added slowly and with cooling, as the neutralization is exothermic. Be cautious of creating localized high pH zones, which could potentially degrade sensitive functional groups.

Q3: I see a lot of solid material after adding the base. Is this my product?

A3: It could be a mix of your product and inorganic salts. While the free base of Pyridine-3,5-diamine is a solid, the byproduct of neutralization (e.g., NaBr) can also precipitate if the aqueous layer becomes saturated.[7] To troubleshoot, add more water to the mixture. If the solid dissolves, it was likely the inorganic salt. If it remains, it is more likely to be your product.

Q4: Can I use an alternative to liquid-liquid extraction to remove the HBr salts?

A4: Yes, several alternative methods exist:

  • Solid-Phase Extraction (SPE): Using a strong cation exchange (SCX) cartridge is a highly effective method. The crude mixture is dissolved in a solvent like methanol, and the protonated amine binds to the resin. Impurities and counter-ions (Br-) are washed away. The pure amine is then eluted by washing the cartridge with a solution of ammonia in methanol.[6]

  • Precipitation/Filtration: In some cases, it's possible to precipitate the inorganic bromide salt from a non-aqueous solvent mixture, allowing for removal by filtration.[8] This is highly dependent on the solvent system used in your reaction.

  • "Catch and Release" with Acid: A novel method involves using trichloroacetic acid (TCA) to precipitate the amine as a TCA salt, which can be filtered off. The TCA is then removed by gentle heating, as it decarboxylates into volatile chloroform and CO₂, leaving the pure, free amine.[9][10]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield After Aqueous Workup and Extraction
Potential Cause Explanation & Validation Recommended Solution
Incomplete Neutralization The most frequent cause. The diamine remains protonated and water-soluble. To validate, take a sample of the aqueous layer, add more base to increase the pH to >10, and try extracting it again with a fresh portion of organic solvent. If you recover more product, this was the issue.Adjust the pH of the bulk aqueous layer to 10-12 using 2M NaOH or Na₂CO₃.[6] Monitor with pH paper or a meter. Extract multiple times (3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.[1]
Emulsion Formation The combination of salts, polar solvents, and the amphiphilic nature of the partially neutralized product can lead to stable emulsions between the aqueous and organic layers, trapping the product.[1][11]Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[1] If the volume is small, centrifugation is also highly effective.[1]
Product Solubility in Water Pyridine-3,5-diamine, with its three nitrogen atoms, has some inherent water solubility even in its free base form.[12] This can lead to losses during extraction.Use a more polar organic solvent for extraction, such as n-butanol, which can better solvate the polar product.[1] Alternatively, perform multiple extractions with a less polar solvent and combine the organic layers. Salting out the aqueous layer with NaCl before extraction can also decrease the product's solubility in water.
Product Degradation Aromatic amines can be susceptible to oxidation, especially under strongly basic conditions in the presence of air. If your solution turns dark brown or black upon basification, degradation may be occurring.Degas your solvents and the reaction mixture before basification. Perform the workup under an inert atmosphere (Nitrogen or Argon) if possible. Avoid using excessively strong bases or prolonged exposure to high pH.
Problem 2: Isolated Product is Contaminated with Inorganic Salts
Potential Cause Explanation & Validation Recommended Solution
Insufficient Washing The organic layer may carry over dissolved or finely suspended inorganic bromide salts.After separating the layers, wash the organic phase sequentially with water and then with brine.[1] The brine wash helps to remove residual water and dissolved inorganic salts from the organic layer.
Inadequate Drying Residual water in the organic layer can contain dissolved salts, which will crystallize with your product upon solvent removal.Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration.[1][13]
Co-precipitation During solvent removal, if both the product and the salt are near their saturation limits, they can precipitate together.After drying and filtering the organic solution, concentrate it to about half its volume. If a precipitate forms, cool the solution and filter to remove the salt. Then, concentrate the filtrate to dryness to recover the cleaner product. Alternatively, re-dissolve the crude product in a minimal amount of a hot solvent in which the salt is insoluble (e.g., THF) and filter hot.

Visual Workflow and Decision Guide

Decision-Making for Workup Strategy

This diagram helps select the optimal purification strategy based on your experimental constraints.

G start Start: Crude Reaction Mixture (Pyridine-3,5-diamine dihydrobromide) is_sensitive Is the product sensitive to water? start->is_sensitive is_small_scale Is the scale < 5g? is_sensitive->is_small_scale No precip_workup Non-Aqueous Precipitation (Advanced) is_sensitive->precip_workup Yes aqueous_workup Standard Aqueous Workup (Protocol 1) is_small_scale->aqueous_workup Yes spe_workup Solid-Phase Extraction (SPE) (Protocol 2) is_small_scale->spe_workup No (High Purity Needed) end Isolated Pure Product aqueous_workup->end spe_workup->end precip_workup->end

Caption: Decision tree for selecting a purification method.

General Aqueous Workup Workflow

This diagram outlines the key steps in a standard liquid-liquid extraction protocol.

G cluster_extraction Extraction & Washing wash_h2o Wash with H₂O wash_brine Wash with Brine wash_h2o->wash_brine separate_layers Separate Layers wash_brine->separate_layers dry 3. Dry Organic Layer (e.g., Na₂SO₄) separate_layers->dry start Crude Reaction Mixture neutralize 1. Neutralize (pH > 10) start->neutralize extract 2. Extract with Organic Solvent neutralize->extract extract->wash_h2o concentrate 4. Filter & Concentrate dry->concentrate end Pure Free Base Product concentrate->end

Caption: Standard workflow for aqueous workup purification.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup via Liquid-Liquid Extraction

This protocol is the most common and robust method for isolating Pyridine-3,5-diamine from its HBr salt.

  • Dissolution: If the reaction was run in a water-miscible solvent (e.g., THF, ethanol), remove it first under reduced pressure.[11][14] Dissolve the crude Pyridine-3,5-diamine dihydrobromide residue in a minimum amount of deionized water. Transfer the solution to a separatory funnel appropriately sized for the volume.

  • Neutralization: Add an organic extraction solvent (e.g., ethyl acetate or dichloromethane, approx. 2-3 times the aqueous volume).[1] While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M NaOH until the pH of the aqueous layer is greater than 10, as checked with pH paper.[6]

    • Causality Note: A high pH is required to ensure both amino groups and the pyridine nitrogen are deprotonated, maximizing the free base's partition into the organic layer.[1]

  • Extraction: Stopper the funnel, invert, and vent to release any pressure from CO₂ evolution (if using carbonate). Shake vigorously for 1-2 minutes. Allow the layers to separate completely.[1]

  • Separation & Washing: Drain the lower aqueous layer. If the organic layer is on top (e.g., ethyl acetate), drain the aqueous layer and then pour the organic layer out from the top of the funnel to avoid contamination. Add fresh deionized water to the organic layer in the funnel, shake, and separate again to remove the bulk of the inorganic salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This crucial step removes residual water from the organic layer and further reduces the concentration of dissolved inorganic salts.[1][13]

  • Drying & Concentration: Drain the washed organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] Let it stand for 15-30 minutes with occasional swirling. Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified Pyridine-3,5-diamine free base.

Protocol 2: Purification via Strong Cation Exchange (SCX) Solid-Phase Extraction

This method is ideal for smaller scales or when very high purity is required, as it provides excellent separation from non-basic impurities and salts.

  • Cartridge Preparation: Select an SCX cartridge with a binding capacity appropriate for the amount of your product. Condition the cartridge by washing it sequentially with methanol (2-3 column volumes).

  • Loading: Dissolve the crude Pyridine-3,5-diamine dihydrobromide mixture in a minimum amount of methanol. Load this solution onto the conditioned SCX cartridge, allowing it to flow through slowly.

    • Mechanism Note: In the acidic methanolic solution, the diamine is protonated and binds tightly to the negatively charged sulfonic acid groups of the SCX resin. The bromide counter-ions and any neutral organic impurities do not bind.[6]

  • Washing: Wash the cartridge with several column volumes of methanol to elute all unbound impurities. Discard this wash.

  • Elution: Elute the purified product from the cartridge by washing with a solution of 1-2% ammonia in methanol (NH₃/MeOH).

    • Causality Note: The basic ammonia deprotonates the bound diamine, releasing it from the resin as the free base, which is then collected in the eluent.[6]

  • Concentration: Collect the basic eluent and remove the solvent under reduced pressure to yield the highly purified Pyridine-3,5-diamine.

References

  • Vertex AI Search. (n.d.). Workup for Removing Amines.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Scribd. (n.d.). Aqueous Workup Techniques in Chemistry.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Reddit. (2024, March 12). Amine workup.
  • Reddit. (2024, June 27). Why pyridine is acidic?.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Wikipedia. (n.d.). Pyridine.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • Sciencemadness.org. (2018, June 29). Neutralizing HBr reaction mixture.
  • Google Patents. (n.d.). CN102382043A - Purification method for yellowed pyridine.
  • CymitQuimica. (n.d.). CAS 4318-78-9: 3,5-Pyridinediamine.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Organic Syntheses. (1921). Alkyl and Alkylene Bromides.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • University of Tartu. (n.d.). pKa values bases.
  • YouTube. (2024, April 24). Explanation to HBr reacting with Sr(OH)2.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?.
  • Chemistry LibreTexts. (2025, February 24). Reactions of Amines.
  • Wyzant. (2020, July 21). question written below.
  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • National Institutes of Health. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • National Institutes of Health. (n.d.). Pyridine, 3,5-diamino-.
  • NextSDS. (n.d.). pyridine-3,5-diamine dihydrobromide — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). Pyridine-3,5-diamine.
  • ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?.
  • ChemScene. (n.d.). Pyridine-3,5-diamine dihydrochloride.
  • Thieme. (n.d.). 7.1.1. Synthesis.
  • European Patent Office. (n.d.). Process for the preparation of diaminopyridines.
  • Scientific.Net. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • ResearchGate. (2017, May 19). Hello, i want to know how can i eliminate pyridine by extraction?.

Sources

Optimization

Reducing side-reactions during the polymerization of Pyridine-3,5-diamine dihydrobromide

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex oxidative polymerization of Pyridine-3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex oxidative polymerization of Pyridine-3,5-diamine dihydrobromide .

Aromatic diamines are notoriously susceptible to side-reactions during chemical oxidation[1]. When working with the dihydrobromide salt of pyridine-3,5-diamine, the reaction complexity increases exponentially due to counter-ion interference, pH sensitivity, and the high electron density of the pyridine ring.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and optimized protocols to help you achieve high-molecular-weight, linear polymers.

🔬 Troubleshooting Guide & FAQs

Q1: My polymer yield is low, and elemental analysis shows a high degree of bromine incorporation. What is causing this? The Causality: You are experiencing competitive bromide oxidation. Your monomer is a dihydrobromide salt. When you introduce a strong oxidant like ammonium persulfate (APS), the persulfate radical ( SO4∙−​ ) does not just oxidize the monomer; it also oxidizes the Br− counter-ions into free bromine ( Br2​ ) or bromine radicals[2]. Because the diaminopyridine ring is highly electron-rich, it undergoes rapid electrophilic bromination by the generated Br2​ . This side-reaction terminates chain growth and alters the polymer's structural integrity. The Solution: You must perform a salt exchange or desalt the monomer to its free-base form prior to polymerization. Alternatively, switch to a milder oxidant that cannot thermodynamically oxidize bromide, though desalting is the most definitive fix.

Q2: The resulting polymer is highly branched, insoluble, and shows azo-linkages (-N=N-) in FTIR. How do I force linear C-N coupling? The Causality: Azo-coupling and ortho-branching occur when the polymerization environment lacks sufficient acidity. In neutral or weak acid conditions, the amino groups remain unprotonated. When the oxidant generates a radical cation, unprotonated amines readily couple with each other to form azo defects[3]. The Solution: Conduct the polymerization in a strong acid (e.g., 1.0 M HCl). A pH < 1 ensures that the amino groups are protonated (- NH3+​ ), which sterically and electronically directs the radical coupling toward the para/ortho carbons, yielding the desired head-to-tail linear polyaniline-like backbone[1][4].

Q3: My polymer solution turns black immediately, and I am seeing quinoid degradation products. How can I prevent over-oxidation? The Causality: Aromatic diamines are highly sensitive to over-oxidation. If the oxidant is added too quickly or in excess, the newly formed polymer chains are further oxidized into unstable quinoid diimines, which subsequently undergo hydrolysis and ring-opening degradation[1]. The Solution: Maintain a strict oxidant-to-monomer molar ratio of 1.0 to 1.25[5]. Furthermore, the reaction must be thermally quenched (0–5 °C) to slow down the exothermic radical propagation and suppress ring-opening thermodynamics.

📊 Quantitative Parameter Optimization

To synthesize the optimal linear polymer, the reaction parameters must be tightly controlled. The table below summarizes the causality behind our recommended parameter shifts.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
Monomer State Dihydrobromide saltFree-base or HCl saltEliminates Br− pool, preventing competitive oxidation and electrophilic ring bromination.
Oxidant Ratio > 1.5 equivalents1.0 – 1.25 equivalentsPrevents over-oxidation of the polymer backbone into unstable, hydrolyzable quinoid states.
Solvent pH Neutral / Weak AcidStrong Acid (1.0 M HCl)Protonates amines, sterically hindering azo-coupling and promoting linear C-N linkages.
Temperature Room Temperature0 – 5 °CSuppresses exothermic degradation and slows radical coupling to favor thermodynamic linearity.

⚙️ Mechanistic & Workflow Visualizations

Mechanism Monomer Pyridine-3,5-diamine dihydrobromide Oxidant Oxidant (e.g., APS) Monomer->Oxidant Initiation Br_Ox Bromide Oxidation (Br⁻ → Br₂) Oxidant->Br_Ox Excess/Strong Oxidant Radical Cation Radical Formation Oxidant->Radical Controlled Oxidation Side1 Ring Bromination (Chain Termination) Br_Ox->Side1 Electrophilic Attack Side2 Azo-Coupling (Branching) Radical->Side2 pH > 3 Polymer Linear Poly(pyridine- 3,5-diamine) Radical->Polymer pH < 1 Temp < 5°C

Mechanistic divergence in diaminopyridine polymerization.

Workflow Step1 1. Monomer Desalting Step2 2. Acidic Dissolution Step1->Step2 Step3 3. Thermal Equilibration Step2->Step3 Step4 4. Dropwise Oxidation Step3->Step4 Step5 5. Polymer Precipitation Step4->Step5

Optimized workflow for the oxidative polymerization of Pyridine-3,5-diamine.

🧪 Self-Validating Experimental Protocols

Protocol A: Monomer Desalting (Free-Base Conversion)

Purpose: To remove bromide ions that cause competitive oxidation and ring halogenation.

  • Dissolution: Dissolve 10.0 g of Pyridine-3,5-diamine dihydrobromide in 50 mL of deionized water.

  • Neutralization: Slowly add 2.0 M NaOH dropwise under continuous stirring until the pH reaches 9.5–10.0.

  • Extraction: Extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure.

  • Validation Checkpoint: Perform a silver nitrate ( AgNO3​ ) test on a small dissolved sample of the resulting solid. A lack of yellowish-white precipitate ( AgBr ) confirms successful desalting.

Protocol B: Controlled Oxidative Polymerization

Purpose: To synthesize linear poly(pyridine-3,5-diamine) while suppressing azo-coupling and over-oxidation.

  • Acidic Solvation: Dissolve 2.0 g of the free-base Pyridine-3,5-diamine in 100 mL of 1.0 M HCl.

  • Thermal Equilibration: Transfer the flask to an ice-water bath and allow the solution to equilibrate to 0–5 °C for 30 minutes.

  • Oxidant Preparation: In a separate vial, dissolve Ammonium Persulfate (APS) in 20 mL of 1.0 M HCl. Crucial: The molar ratio of APS to monomer must be exactly 1.15 : 1[5].

  • Initiation: Add the APS solution dropwise (approx. 1 drop/sec) to the monomer solution under vigorous mechanical stirring.

  • Validation Checkpoint: The solution should transition from clear to deep blue/green (indicating radical cation formation), not instantly black. If it turns black instantly, your addition rate is too fast, causing localized over-oxidation[1].

  • Propagation: Allow the reaction to proceed at 0–5 °C for 12 hours.

  • Termination & Recovery: Precipitate the polymer by pouring the mixture into 500 mL of acetone. Filter the dark precipitate, wash extensively with deionized water and methanol to remove oligomers and unreacted APS, and dry under vacuum at 60 °C for 24 hours.

📚 References

  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations Chemical Reviews - ACS Publications[Link]

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones National Institutes of Health (NIH)[Link]

  • Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine ResearchGate[Link]

  • Oxidative Polymerization in Water Treatment: Chemical Fundamentals and Future Perspectives Environmental Science & Technology - ACS Publications[Link]

  • Chemically oxidative polymerization of aromatic diamines: The first use of aluminium-triflate as a co-catalyst ResearchGate[Link]

Sources

Troubleshooting

Optimizing catalyst loading for Pyridine-3,5-diamine dihydrobromide Buchwald-Hartwig aminations

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges of performing Buchwa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges of performing Buchwald-Hartwig cross-couplings on pyridine-3,5-diamine dihydrobromide .

Optimizing palladium catalyst loading for this specific substrate is notoriously difficult due to three compounding factors: the acidic dihydrobromide salt form, the highly coordinating nature of the pyridine ring, and the dual amine functionality. This guide breaks down the causality behind these challenges and provides self-validating protocols to help you achieve sub-2% catalyst loadings.

Diagnostic Workflow: Catalyst Stalling

OptimizationLogic Start Start: Catalyst Stalling at <2 mol% Loading CheckSalt Is Substrate a Dihydrobromide Salt? Start->CheckSalt BaseFix Action: Add >3.5 eq Base (Neutralize 2x HBr + Catalytic Cycle) CheckSalt->BaseFix Yes CheckPoison Is Pyridine Ring Poisoning Pd? CheckSalt->CheckPoison No BaseFix->CheckPoison LigandFix Action: Switch to Bulky Ligand (e.g., BrettPhos, Xantphos) CheckPoison->LigandFix Yes CheckPrecat Using Pd(OAc)2 or Pd2(dba)3? CheckPoison->CheckPrecat No LigandFix->CheckPrecat PrecatFix Action: Use Buchwald G3/G4 (Ensures 100% Active L-Pd(0)) CheckPrecat->PrecatFix Yes Success Optimized: <1 mol% Catalyst Loading Achieved CheckPrecat->Success No PrecatFix->Success

Logical decision tree for troubleshooting catalyst stalling in pyridine-diamine cross-couplings.

Troubleshooting FAQs

Q1: My reaction stalls completely when I drop the Pd loading below 5 mol%. I am using 1.5 equivalents of NaOtBu. What is causing the catalyst to die? A: Base Depletion by the Dihydrobromide Salt. Causality: Your substrate is a dihydrobromide salt. Before the amine can participate in the catalytic cycle (coordination to the palladium center and subsequent deprotonation), the two equivalents of hydrobromic acid must be neutralized. If you only use 1.5 equivalents of base, the reaction environment remains acidic. This completely neutralizes the base, preventing the formation of the crucial palladium-amido intermediate, and leads to the rapid decomposition of the active Pd(0) species. Solution: You must account for the salt stoichiometry. Use at least 3.5 equivalents of base (2.0 eq to neutralize the HBr, plus 1.5 eq for the cross-coupling cycle). For robust activation at low catalyst loadings, strong bases like NaOtBu or LiHMDS are recommended, provided your aryl halide lacks base-sensitive functional groups .

Q2: Even with corrected base stoichiometry, my catalyst dies at 2 mol% loading. I am using Pd₂(dba)₃ and PPh₃. How do I prevent this? A: Mitigating Pyridine Coordination via Steric Shielding. Causality: Pyridine nitrogen atoms are excellent σ-donors and readily coordinate to palladium, forming off-cycle, catalytically inactive Pd-pyridine complexes. At low catalyst loadings, this poisoning effect is magnified, rapidly depleting the active catalyst pool. First-generation ligands like PPh₃ do not provide enough steric bulk to prevent this coordination, nor do they efficiently promote reductive elimination. Solution: Transition to sterically demanding, electron-rich ligands. Bidentate ligands with large bite angles (e.g., Xantphos, BINAP) or bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) create a steric shield around the palladium center. This allows the primary amine to coordinate while physically blocking the pyridine ring's nitrogen from poisoning the metal .

Q3: How can I push the catalyst loading down to 0.5 - 1.0 mol% for scale-up? A: Utilizing Well-Defined Palladium Precatalysts. Causality: In situ catalyst generation (mixing Pd(OAc)₂ or Pd₂(dba)₃ with a ligand) is inefficient. The reduction of Pd(II) to Pd(0) is often incomplete, and ligands like dibenzylideneacetone (dba) can remain bound to Pd(0), impeding the oxidative addition of the aryl halide. When aiming for sub-1% loadings, every molecule of palladium must be active. Solution: Employ well-defined precatalysts, such as Buchwald G3 or G4 palladacycles. These precatalysts are air-stable and, upon activation by a base, rapidly and quantitatively generate the active monoligated L-Pd(0) species without inhibitory byproducts, ensuring maximum turnover frequency (TOF) .

Q4: How do I control selectivity to achieve mono-amination rather than di-amination of the 3,5-diamine? A: Stoichiometric and Electronic Control. Causality: Once the first amine is arylated, the electronic properties of the pyridine ring change. However, if the active catalyst concentration is high and the aryl halide is in excess, the second amine will inevitably couple. Solution: To favor mono-amination, use a strict stoichiometric ratio (1.0 eq of aryl halide to 1.2 eq of the diamine salt). Additionally, operating at slightly lower temperatures (e.g., 80 °C instead of 100 °C) and using a highly bulky ligand (like tBuBrettPhos) exploits the increased steric hindrance of the mono-aminated intermediate, drastically slowing down the second coupling event .

Quantitative Data: Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact
Catalyst Source Pd₂(dba)₃ (5-10 mol%)BrettPhos Pd G3 (0.5-2 mol%)G3 precatalysts ensure 100% active L-Pd(0) generation, preventing dba-induced stalling.
Ligand PPh₃ or no added ligandBrettPhos or XantphosBulky ligands sterically shield the Pd center from pyridine nitrogen coordination.
Base Stoichiometry 1.2 - 1.5 equivalents3.5 - 4.0 equivalentsExtra base is strictly required to neutralize the dihydrobromide salt before the catalytic cycle begins.
Solvent Toluene (non-degassed)Toluene or Dioxane (degassed)Degassing prevents oxidation of the electron-rich phosphine ligands and Pd(0) species.
Temperature 100 °C80 °CLower temperature combined with bulky ligands enhances mono-amination selectivity.

Experimental Methodology

ExperimentalWorkflow Step1 1. Reagent Prep Weigh Salt, Base, Ar-X, & Precatalyst Step2 2. Inert Atmosphere Purge vial with N2/Ar (Glovebox preferred) Step1->Step2 Step3 3. Solvent Addition Add degassed Toluene or Dioxane Step2->Step3 Step4 4. Heating Stir at 80 °C for 16 hrs Step3->Step4 Step5 5. Workup Filter through Celite, Concentrate Step4->Step5

Step-by-step experimental workflow for the optimized Buchwald-Hartwig amination.

Self-Validating Protocol: Optimized Low-Loading Amination of Pyridine-3,5-Diamine

  • Stoichiometric Calculation & Weighing: Weigh pyridine-3,5-diamine dihydrobromide (1.0 mmol), aryl halide (1.0 mmol for mono-amination), and sodium tert-butoxide (NaOtBu) (3.5 mmol). Self-Validation Check: Ensure the base is exactly 3.5x the diamine salt. If the ratio is lower, the reaction will fail to initiate due to incomplete neutralization.

  • Catalyst Preparation: In an oven-dried reaction vial, add BrettPhos Pd G3 precatalyst (0.01 mmol, 1 mol%) and BrettPhos ligand (0.01 mmol, 1 mol%).

  • Inert Atmosphere Establishment: Transfer the vial to a glovebox or apply standard Schlenk techniques (evacuate and backfill with ultra-pure Argon three times).

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed toluene or 1,4-dioxane. Note: Dioxane is preferred if the neutralized diamine exhibits poor solubility in toluene.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Heat the mixture in a pre-heated reaction block at 80 °C for 16 hours under vigorous magnetic stirring (800 rpm) to overcome the heterogeneity of the inorganic salts.

  • Workup & Isolation: Cool down to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and bromide salts. Concentrate the filtrate in vacuo prior to chromatographic purification.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Synthetic Strategy: Pyridine-3,5-diamine Dihydrobromide vs. 3,5-Diaminopyridine Free Base

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, 3,5-diaminopyridine is a cornerstone building block. Its symmetrically placed amino groups on an electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, 3,5-diaminopyridine is a cornerstone building block. Its symmetrically placed amino groups on an electron-deficient pyridine core offer a unique scaffold for constructing complex molecular architectures. However, a fundamental choice confronts the chemist at the very beginning of a synthetic route: to use the 3,5-diaminopyridine free base or its dihydrobromide salt. This decision is far from trivial, carrying significant implications for reactivity, solubility, handling, and the overall efficiency of a reaction sequence.

This guide provides an in-depth, objective comparison of these two critical reagents. We will move beyond surface-level properties to dissect the causality behind their differing behaviors in the laboratory, supported by mechanistic principles and practical experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic, data-driven decisions in their synthetic endeavors.

The Core Distinction: Unpacking the Chemical Nature

The fundamental difference between the two forms lies in the protonation state of the nitrogen atoms. This single factor dictates the electronic and physical properties of each reagent.

  • 3,5-Diaminopyridine (Free Base): In its neutral form, the molecule possesses two nucleophilic exocyclic amino groups and a basic pyridine ring nitrogen. The lone pairs of electrons on all three nitrogen atoms are readily available to participate in chemical reactions.

  • Pyridine-3,5-diamine Dihydrobromide: This is the salt form where the highly basic pyridine nitrogen and one of the amino groups are protonated, balanced by two bromide counter-ions. This protonation drastically alters the molecule's electronic landscape. The resulting pyridinium cation acts as a powerful electron-withdrawing group, significantly reducing the electron density and, consequently, the nucleophilicity of the remaining amino groups.

This electronic disparity is the primary driver behind the divergent reactivity profiles discussed below.

Reactivity & Performance: A Head-to-Head Comparison

The choice between the free base and its salt is most critical in reactions that leverage the nucleophilic character of the amino groups, such as acylations, alkylations, and condensation reactions.

Nucleophilicity: The Decisive Factor in Reactivity

The ability of the amino groups to act as nucleophiles is paramount for forming new carbon-nitrogen bonds.

Experimental Insight: N-Acylation

A common synthetic transformation is the reaction with an acyl chloride to form an amide.

  • Using 3,5-Diaminopyridine Free Base: The reaction proceeds efficiently. The amino groups are sufficiently nucleophilic to attack the electrophilic carbonyl center of the acyl chloride. The reaction typically requires a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated in situ.

  • Using Pyridine-3,5-diamine Dihydrobromide: Direct reaction with an acyl chloride under the same conditions is often sluggish or fails entirely. The protonated pyridinium ring deactivates the amino groups, rendering them poor nucleophiles.[1] To initiate a reaction, a stoichiometric amount of a stronger base is first required to neutralize the HBr salt and generate the nucleophilic free base in situ. This adds a step and introduces additional reagents and byproducts into the reaction mixture.

Mechanistic Causality: The positive charge on the protonated pyridine ring in the dihydrobromide salt exerts a strong inductive and resonance electron-withdrawing effect. This pulls electron density away from the exocyclic amino groups, making their lone pairs less available to attack electrophiles. In contrast, the free base's amino groups are activated by the electron-donating nature of each other, enhancing their nucleophilicity.

Solubility Profiles: A Practical Consideration for Process Development

The physical properties of the two reagents dictate the choice of solvent systems, which is a critical parameter for reaction success and scalability.

  • 3,5-Diaminopyridine Free Base: Exhibits good solubility in a range of polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols, but has limited solubility in less polar solvents like dichloromethane (DCM) or ethers.[2]

  • Pyridine-3,5-diamine Dihydrobromide: As an ionic salt, it is generally insoluble in non-polar organic solvents but is soluble in polar protic solvents like water and methanol. Its dihydrochloride salt counterpart shows similar properties.[3]

This solubility dichotomy is a key consideration. If a reaction requires a non-polar aprotic medium, starting with the free base is more practical. Conversely, if the synthesis is performed in a protic solvent, the salt may be used directly, though the reactivity issue must still be addressed.

Stability and Handling

From a process chemistry and laboratory logistics perspective, stability is a crucial attribute.

  • 3,5-Diaminopyridine Free Base: As with many amines, the free base can be susceptible to oxidation and discoloration upon prolonged exposure to air and light. This can necessitate storage under an inert atmosphere and in amber vials.

  • Pyridine-3,5-diamine Dihydrobromide: Salts are typically more stable crystalline solids with a longer shelf-life.[1][4] They are less prone to aerial oxidation, making them more robust for long-term storage and easier to handle on the bench. This increased stability can be a significant advantage in ensuring the purity and consistency of starting materials.

Data-Driven Summary for Reagent Selection

The following table summarizes the key comparative data to facilitate an informed choice.

Feature3,5-Diaminopyridine (Free Base)Pyridine-3,5-diamine DihydrobromideRationale & Synthetic Implication
Chemical Form Neutral MoleculeDihydrobromide SaltThe protonation state is the root cause of all other differences.
Nucleophilicity HighVery LowFree base is the active nucleophile. The salt form is effectively a "protected" or deactivated version.
Reactivity Reacts directly with electrophiles.Requires in situ deprotonation with base to react.The salt requires an additional activation step, complicating stoichiometry and workup.
Solubility Soluble in polar organic solvents (DMSO, DMF).Soluble in polar protic solvents (Water, MeOH).Dictates the choice of reaction solvent and overall process design.
Stability & Handling Can be sensitive to air/light.Crystalline, stable solid with a long shelf-life.The salt offers superior storage stability and easier handling.[1][4]
Primary Use Case Direct use in nucleophilic reactions where high reactivity is desired.Use as a more stable precursor for generating the free base in situ or in aqueous media.Choice depends on reaction conditions, solvent, and storage requirements.

Experimental Protocol: A Self-Validating Workflow

To illustrate the practical differences, here is a representative protocol for the bis-acylation of 3,5-diaminopyridine with benzoyl chloride. The success or failure of each path validates the principles discussed.

Objective: Synthesize N,N'-(pyridine-3,5-diyl)dibenzamide.

Method A: Utilizing the Free Base
  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3,5-diaminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add triethylamine (2.5 eq) as an acid scavenger.

  • Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add benzoyl chloride (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice water. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove impurities.

  • Purification: The crude solid can be further purified by recrystallization or column chromatography to yield the pure product.

Method B: Utilizing the Dihydrobromide Salt
  • Setup: In a dry, nitrogen-flushed round-bottom flask, suspend pyridine-3,5-diamine dihydrobromide (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add a stronger base, such as diisopropylethylamine (DIPEA) (4.5 eq), to first neutralize the two equivalents of HBr and then act as the acid scavenger for the subsequent reaction. Stir for 30 minutes at room temperature to ensure complete formation of the free base.

  • Addition: Cool the stirred mixture to 0 °C. Add benzoyl chloride (2.2 eq) dropwise.

  • Reaction & Monitoring: Follow steps 3 and 4 from Method A.

  • Workup & Purification: Follow steps 5 and 6 from Method A. Note that the aqueous workup will also remove the water-soluble diisopropylethylammonium bromide salt byproduct.

A Logical Framework for Synthetic Design

The decision process can be visualized as a logical workflow, guiding the chemist to the optimal reagent based on the specific experimental context.

Caption: Decision workflow for selecting the appropriate 3,5-diaminopyridine reagent.

Conclusion

The selection between 3,5-diaminopyridine free base and its dihydrobromide salt is a strategic decision that reverberates through the entire synthetic process, from reaction setup and execution to product purification and long-term material storage. The free base is the workhorse for direct nucleophilic transformations in organic media, offering unimpeded reactivity. The dihydrobromide salt, in contrast, serves as a highly stable, albeit latent, form of the reagent, whose nucleophilic potential must be deliberately unmasked with a base. By understanding the underlying principles of nucleophilicity, solubility, and stability, the synthetic chemist can move from a choice of convenience to one of strategic intent, thereby designing more robust, efficient, and reproducible chemical syntheses.

References

  • PubChem Compound Summary for 3,5-Diaminopyridine. National Center for Biotechnology Information. [Link]

  • Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Grivas, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Mayr, H., et al. (2010). Synthesis and Reactivity of Highly Nucleophilic Pyridines. Journal of the American Chemical Society. [Link]

  • Wikipedia: Amifampridine (3,4-Diaminopyridine). Wikimedia Foundation. [Link]

Sources

Comparative

Mass Spectrometry (LC-MS) Fragmentation Patterns of Pyridine-3,5-diamine Dihydrobromide: A Comparative Guide for Structural Elucidation

Executive Summary & Application Context Pyridine-3,5-diamine dihydrobromide (3,5-DAP·2HBr) is a highly polar, basic heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Most notab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Pyridine-3,5-diamine dihydrobromide (3,5-DAP·2HBr) is a highly polar, basic heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Most notably, the 3,5-diaminopyridine motif has been prioritized in the optimization of highly brain-penetrant, N-heteroaryl indazole LRRK2 inhibitors for the treatment of Parkinson's disease[1].

During drug development and quality control, distinguishing 3,5-DAP from its positional isomers (such as 2,6-diaminopyridine) is a persistent analytical challenge. Because these isomers are isobaric, they yield identical precursor ions in mass spectrometry[2]. In this guide, we will objectively compare the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 3,5-DAP against its 2,6-DAP alternative, providing a self-validating experimental workflow for unambiguous structural elucidation.

Mechanistic Causality of Fragmentation (E-E-A-T)

To build a robust analytical method, we must first understand the physical chemistry governing the molecule's behavior inside the mass spectrometer.

The Salt Dissociation Effect

Pyridine-3,5-diamine is frequently formulated as a dihydrobromide salt (·2HBr) to enhance benchtop stability and aqueous solubility. However, in the context of LC-MS, the salt form is analytically transparent. During the desolvation process within the positive-ion ESI source, the HBr counterions are completely stripped away. Consequently, the mass spectrometer exclusively detects the protonated free base, yielding an [M+H]+ precursor ion at m/z 110.0712.

Collision-Induced Dissociation (CID) Pathways: 3,5-DAP vs. 2,6-DAP

The positional isomerism fundamentally dictates the CID fragmentation trajectory[3].

  • 2,6-Diaminopyridine (The Alternative): In the 2,6-isomer, the amino groups are situated adjacent to the endocyclic pyridine nitrogen. This proximity facilitates an ortho-like anchimeric assistance, allowing the molecule to form a stable cyclic transition state. This drastically lowers the activation energy required for the neutral loss of ammonia (NH 3​ , -17 Da), making the m/z 93.04 product ion the dominant base peak.

  • 3,5-Diaminopyridine (The Target): In 3,5-DAP, the amino groups are in the meta-positions relative to the ring nitrogen. It lacks the spatial advantage required for ortho-assisted cleavage. As a result, the expulsion of NH 3​ is energetically less favorable. Instead, the molecule requires higher collision energies to fragment, and the competitive ring-opening pathway—characterized by the loss of hydrogen cyanide (HCN, -27 Da) to yield m/z 83.06—becomes a prominent, diagnostic feature.

Visualizing the Analytical Logic

Workflow N1 Sample Prep (3,5-DAP·2HBr) N2 HILIC Chromatography N1->N2 N3 ESI+ Ionization (Desalting) N2->N3 N4 CID MS/MS Fragmentation N3->N4 N5 Isomer Differentiation N4->N5

LC-MS/MS analytical workflow for the characterization of Pyridine-3,5-diamine dihydrobromide.

Fragmentation M [M+H]+ m/z 110.07 F1 [M+H - NH3]+ m/z 93.04 M->F1 -NH3 (-17 Da) F2 [M+H - HCN]+ m/z 83.06 M->F2 -HCN (-27 Da) F3 [M+H - NH3 - HCN]+ m/z 66.03 F1->F3 -HCN (-27 Da) F2->F3 -NH3 (-17 Da)

Proposed ESI+ collision-induced dissociation pathways for protonated 3,5-diaminopyridine.

Comparative Data Presentation

The following tables summarize the quantitative fragmentation data and the optimized instrumental parameters required to reproduce these results.

Table 1: Exact Mass and Diagnostic Fragment Ions (3,5-DAP vs. 2,6-DAP)

CompoundPrecursor Ion [M+H]+ Primary Neutral LossDiagnostic Product Ions (m/z)Relative Abundance of [M+H−NH3​]+
3,5-Diaminopyridine 110.0712HCN (-27 Da)83.06, 93.04, 66.03Low to Moderate (Requires higher CE)
2,6-Diaminopyridine 110.0712NH 3​ (-17 Da)93.04, 76.02, 66.03Very High (Base Peak)

Table 2: Optimized LC-MS/MS Method Parameters

ParameterSettingScientific Rationale
LC Column ZIC-HILIC (2.1 x 100 mm, 3 µm)Retains highly polar basic amines better than C18 RP-LC, preventing void volume elution.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0Provides protons for ESI+ ionization and maintains the analyte in a fully ionized state.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acts as the weak solvent in HILIC; gradient runs from 90% B down to 40% B.
Collision Energy (CE) 15 eV - 35 eV (Ramped)3,5-DAP requires higher CE (~25 eV) to initiate ring cleavage compared to the 2,6-isomer.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in causality check to verify performance before data acquisition.

Step 1: Sample Preparation & Salt Neutralization

  • Accurately weigh 1.0 mg of Pyridine-3,5-diamine dihydrobromide and dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Acetonitrile/Water (90:10, v/v). Causality Check: Diluting in a high-organic solvent matches the initial HILIC mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

Step 2: Chromatographic Separation (HILIC)

  • Equilibrate the ZIC-HILIC column with 90% Mobile Phase B at a flow rate of 0.3 mL/min.

  • Inject 2 µL of the sample. Apply a linear gradient from 90% B to 40% B over 8 minutes. Causality Check: Pyridine-3,5-diamine is a highly polar molecule. Traditional C18 reversed-phase chromatography often results in poor retention and peak tailing due to secondary interactions with residual silanols. By employing HILIC, retention is driven by polar partitioning, ensuring sharp peaks and orthogonal separation from less polar matrix interferences.

Step 3: ESI-MS/MS Acquisition

  • Operate the Q-TOF or Triple Quadrupole mass spectrometer in positive ESI mode.

  • Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Isolate the m/z 110.07 precursor ion and apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas.

Step 4: System Suitability & Self-Validation (Crucial)

  • Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing equal parts 3,5-DAP and 2,6-DAP (100 ng/mL each). Causality Check: The analytical run is only considered valid if the isomers are baseline resolved chromatographically ( Rs​>1.5 ) and their extracted MS/MS spectra yield the distinct abundance ratios outlined in Table 1. If the m/z 93.04 peak dominates both spectra, the collision energy is set too low to distinguish the structural isomers, and the method must be recalibrated[2].

References

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:1

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification Source: PMC (Journal of the American Society for Mass Spectrometry) URL:2

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction Source: MDPI (Membranes) URL:3

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Pyridine-3,5-diamine Dihydrobromide Derivatives in Knoevenagel Condensation

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of a series of novel Pyridine-3,5-diamine dihydrobromide derivatives as organocatalysts. We will focus on the Knoevenagel condensati...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of a series of novel Pyridine-3,5-diamine dihydrobromide derivatives as organocatalysts. We will focus on the Knoevenagel condensation as a model reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising catalysts in their work. We will delve into the rationale behind the experimental design, provide detailed protocols, and outline the metrics for a robust comparison.

Introduction: The Promise of Aminopyridine Organocatalysis

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis in a wide range of chemical transformations. Among the diverse families of organocatalysts, aminopyridines have garnered significant attention due to their basicity, nucleophilicity, and ability to activate substrates through hydrogen bonding and proton transfer. Pyridine-3,5-diamine and its derivatives are particularly intriguing due to the presence of two amino groups on the pyridine ring, which can potentially enhance their catalytic activity through cooperative effects. The dihydrobromide salt form is often chosen to improve the stability and handling of the amine catalysts.

The catalytic efficiency of aminopyridine derivatives is highly dependent on the electronic and steric nature of the substituents on the pyridine ring. Electron-donating groups are expected to increase the basicity and nucleophilicity of the amino groups, thereby enhancing catalytic activity.[1] Conversely, electron-withdrawing groups may decrease the catalytic performance. A systematic study of these effects is crucial for the rational design of more efficient catalysts.

This guide proposes a standardized methodology to benchmark the catalytic efficiency of a series of rationally designed Pyridine-3,5-diamine dihydrobromide derivatives. The Knoevenagel condensation between an aldehyde and an active methylene compound has been selected as the benchmark reaction due to its sensitivity to catalyst basicity and its broad applicability in organic synthesis.[2][3][4]

The Benchmark Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] For this benchmarking study, the reaction between benzaldehyde and malononitrile is proposed as the model system.

Reaction Scheme:

The role of the Pyridine-3,5-diamine catalyst is to deprotonate the malononitrile, generating a nucleophilic enolate that then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final product.

The Catalysts: A Library of Pyridine-3,5-diamine Dihydrobromide Derivatives

To establish a clear structure-activity relationship, a library of Pyridine-3,5-diamine dihydrobromide derivatives with varying electronic and steric properties should be synthesized. The substituents will be introduced at the 2, 4, and 6 positions of the pyridine ring.

Table 1: Proposed Pyridine-3,5-diamine Dihydrobromide Derivatives for Benchmarking

Catalyst IDSubstituent (R) at Position(s)Expected Effect
P35D-H H (unsubstituted)Baseline
P35D-Me 2-MethylElectron-donating (inductive)
P35D-OMe 4-MethoxyStrong electron-donating (resonance)
P35D-Cl 2-ChloroElectron-withdrawing (inductive)
P35D-NO2 4-NitroStrong electron-withdrawing (resonance)
P35D-tBu 4-tert-ButylElectron-donating & Steric hindrance

Experimental Protocols for Benchmarking

This section provides a detailed, step-by-step methodology for conducting the catalytic experiments and for the analysis of the results. The protocol is designed to be a self-validating system, ensuring reproducibility and the generation of high-quality, comparable data.

General Procedure for Knoevenagel Condensation
  • To a clean and dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Pyridine-3,5-diamine dihydrobromide derivative catalyst (0.01 mmol, 1 mol%).

  • Add benzaldehyde (1.0 mmol, 1.0 eq.) and malononitrile (1.1 mmol, 1.1 eq.) to the flask.

  • Add the solvent (e.g., ethanol, 2 mL).

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every hour) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (or after a set time, e.g., 24 hours), quench the reaction by adding a few drops of dilute HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel, if necessary.

  • Determine the isolated yield of the product.

Justification of Experimental Choices:

  • Catalyst Loading: A low catalyst loading (1 mol%) is chosen to highlight differences in catalytic activity.

  • Substrate Ratio: A slight excess of malononitrile is used to ensure complete consumption of the limiting reagent, benzaldehyde.

  • Solvent: Ethanol is a common and relatively green solvent for this type of reaction. The effect of different solvents could be a secondary parameter to investigate.

  • Temperature: Running the reaction at a controlled temperature is crucial for kinetic studies and for comparing reaction rates.

  • Monitoring: Regular monitoring of the reaction allows for the determination of the initial reaction rate, which is essential for calculating the Turnover Frequency (TOF).

Analytical Methodology
  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques will be used to quantify the conversion of benzaldehyde and the formation of the benzylidenemalononitrile product. A calibrated internal standard should be used for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structure and purity of the isolated product.

Data Analysis and Performance Metrics

To objectively compare the catalytic efficiency of the different derivatives, the following metrics should be calculated:

  • Conversion (%): The percentage of the limiting reactant (benzaldehyde) that has been converted to product.

  • Yield (%): The percentage of the theoretical maximum amount of product that has been isolated.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst.[5]

    • TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The turnover number per unit of time, typically calculated from the initial rate of the reaction to reflect the intrinsic activity of the catalyst.[5]

    • TOF = TON / time (in hours or seconds)

Table 2: Template for Comparative Data Summary

Catalyst IDReaction Time (h)Conversion (%)Isolated Yield (%)TONTOF (h⁻¹)
P35D-H
P35D-Me
P35D-OMe
P35D-Cl
P35D-NO2
P35D-tBu
Alternative Catalyst 1
Alternative Catalyst 2

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Add Catalyst (1 mol%) B Add Benzaldehyde (1.0 eq) A->B C Add Malononitrile (1.1 eq) B->C D Add Solvent (Ethanol) C->D E Stir at Constant Temp. D->E F Monitor by GC/HPLC E->F G Quench Reaction E->G H Extraction G->H I Purification H->I J Characterization (NMR) I->J K Calculate Performance Metrics J->K

Caption: General workflow for the catalytic benchmarking of Pyridine-3,5-diamine dihydrobromide derivatives.

Proposed Catalytic Cycle for Knoevenagel Condensation

Catalytic_Cycle Catalyst P35D Catalyst Enolate Enolate Intermediate Catalyst->Enolate + Substrate1 - Catalyst-H+ Substrate1 Malononitrile Adduct Aldol Adduct Enolate->Adduct + Substrate2 Substrate2 Benzaldehyde Product Product + H2O Adduct->Product - H2O

Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by a Pyridine-3,5-diamine derivative.

Expected Outcomes and Structure-Activity Relationship

Based on established principles of organocatalysis, we can predict the following trends in catalytic efficiency:

  • Electron-donating groups (e.g., -Me, -OMe, -tBu) are expected to increase the basicity of the diaminopyridine, leading to a faster deprotonation of malononitrile and thus a higher reaction rate and catalytic efficiency.[1]

  • Electron-withdrawing groups (e.g., -Cl, -NO2) are likely to decrease the catalyst's basicity, resulting in lower catalytic activity.

  • Steric hindrance (e.g., -tBu) , particularly at positions flanking the amino groups, might impede the catalyst's interaction with the substrates, potentially leading to a decrease in the reaction rate despite the electronic donating effect.

This systematic benchmarking study will provide valuable quantitative data to validate these hypotheses and to build a robust structure-activity relationship for this novel class of organocatalysts. The insights gained will pave the way for the rational design of highly efficient Pyridine-3,5-diamine-based catalysts for a variety of organic transformations.

Comparison with Alternative Catalysts

To provide a broader context, the performance of the best-performing Pyridine-3,5-diamine dihydrobromide derivative should be compared against established catalysts for the Knoevenagel condensation, such as:

  • Piperidine: A commonly used basic organocatalyst.[4]

  • 4-(Dimethylamino)pyridine (DMAP): A well-known and highly active aminopyridine catalyst.

  • Proline and its derivatives: Chiral organocatalysts that can also promote this reaction.

This comparative analysis will highlight the potential advantages of the novel diaminopyridine catalysts in terms of activity, stability, and cost-effectiveness.

References

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]

  • Kinetic studies on vapour phase pyridine synthesis and catalyst regeneration studies. ResearchGate. [Link]

  • Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines. New Journal of Chemistry. [Link]

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Comparative

A Comparative Guide to the Synthesis of Pyridine-3,5-diamine Dihydrobromide: Evaluating Solvent System Reproducibility

Introduction: The Significance of Pyridine-3,5-diamine in Drug Discovery Pyridine-3,5-diamine and its salts are pivotal building blocks in medicinal chemistry and materials science. Their rigid, planar structure and hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridine-3,5-diamine in Drug Discovery

Pyridine-3,5-diamine and its salts are pivotal building blocks in medicinal chemistry and materials science. Their rigid, planar structure and hydrogen-bonding capabilities make them valuable scaffolds for designing molecules with specific biological activities. The dihydrobromide salt, in particular, offers improved stability and handling characteristics compared to the free base. However, the reproducibility of its synthesis can be highly dependent on the chosen reaction pathway and, critically, the solvent system employed.

This guide provides an in-depth comparison of two primary, reproducible pathways for synthesizing Pyridine-3,5-diamine dihydrobromide: the catalytic hydrogenation of 3,5-dinitropyridine and the stannous chloride reduction of the same precursor. We will dissect the role of different solvent systems in each pathway, offering field-proven insights to help researchers select the optimal method for their specific laboratory context, considering factors such as yield, purity, reaction time, and operational complexity.

Pathway 1: Catalytic Hydrogenation of 3,5-Dinitropyridine

Catalytic hydrogenation is a widely adopted method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[1] The choice of solvent is paramount as it influences catalyst activity, substrate solubility, and reaction rate.[2] Here, we compare an alcoholic solvent system against an acidic one.

A. Solvent System: Ethanolic H₂/Pd-C

This classic approach utilizes palladium on carbon (Pd/C) as the catalyst in an ethanol solvent. Ethanol is favored for its ability to dissolve the starting material and for being relatively inert under hydrogenation conditions.

Experimental Protocol: Ethanolic H₂/Pd-C Reduction

  • Vessel Preparation: To a 250 mL hydrogenation reactor, add 3,5-dinitropyridine (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Solvent Addition: Add 100 mL of ethanol to the reactor.

  • Inerting: Seal the reactor and purge with nitrogen or argon gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Stir the mixture vigorously at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Typically, this takes 4-6 hours.

  • Work-up: Once complete, carefully vent the reactor and purge again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Salt Formation: To the ethanolic filtrate, slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.2 eq) while stirring.

  • Isolation: The pyridine-3,5-diamine dihydrobromide will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Causality and Insights: The neutral, protic nature of ethanol serves as an excellent medium for this reaction, facilitating both substrate solubility and catalyst dispersion. The reaction is clean, with the primary by-product being water. The direct filtration of the catalyst simplifies the work-up procedure significantly. The subsequent addition of aqueous HBr to the ethanolic solution provides a controlled precipitation of the desired dihydrobromide salt.

B. Solvent System: Acetic Acid with PtO₂

Acetic acid can serve as both a solvent and a co-catalyst in certain hydrogenations, often enhancing the activity of platinum-based catalysts like platinum oxide (PtO₂).[3]

Experimental Protocol: Acetic Acid/PtO₂ Reduction

  • Vessel Preparation: In a 250 mL hydrogenation flask, dissolve 3,5-dinitropyridine (1.0 eq) in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst, 0.05 eq by weight) to the solution.

  • Inerting: Secure the flask to a Parr shaker or similar hydrogenation apparatus and purge with nitrogen.

  • Hydrogenation: Introduce hydrogen gas at a pressure of 50-60 psi and begin vigorous shaking at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours, signaled by the end of hydrogen consumption.

  • Work-up: Vent the apparatus and filter the mixture through Celite to remove the catalyst.

  • Solvent Removal & Salt Formation: Remove the acetic acid under reduced pressure. To the resulting residue, add 50 mL of ethanol, followed by the slow addition of 48% aqueous HBr (2.2 eq).

  • Isolation: The product salt will precipitate. Isolate by vacuum filtration, wash with cold ethanol, and dry.

Causality and Insights: The acidic environment provided by acetic acid can activate the PtO₂ catalyst, leading to faster reaction times compared to the Pd/C system in ethanol.[3] However, this comes at the cost of a more involved work-up, as the acetic acid must be removed before the product can be effectively isolated as its dihydrobromide salt. The corrosive nature of acetic acid also requires more robust equipment.

Pathway 2: Stannous Chloride (SnCl₂) Reduction

For laboratories not equipped for catalytic hydrogenation, reduction using stannous chloride (SnCl₂) in an acidic medium is a reliable, albeit less atom-economical, alternative.[4] The solvent system here is critical for managing the reaction exotherm and ensuring the solubility of both the tin salts and the product.

Experimental Protocol: SnCl₂ Reduction in Ethanolic HCl

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend stannous chloride dihydrate (SnCl₂·2H₂O) (6.0 eq) in 150 mL of ethanol.

  • Substrate Addition: Add 3,5-dinitropyridine (1.0 eq) to the stirred suspension.

  • Acidification & Reflux: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (HCl) (10 eq) via the dropping funnel, ensuring the internal temperature does not exceed 30°C. After the addition is complete, heat the mixture to reflux (approx. 80°C).

  • Reaction Monitoring: The reaction is typically complete in 2-3 hours. Monitor via TLC (Thin Layer Chromatography).

  • Work-up & Basification: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by adding a 50% aqueous sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin hydroxides.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the solution and remove the ethyl acetate under reduced pressure. Dissolve the resulting crude free base in a minimal amount of hot ethanol. Add 48% aqueous HBr (2.2 eq) to precipitate the dihydrobromide salt.

  • Isolation: Cool, filter, wash with cold ethanol, and dry the product.

Causality and Insights: This method is robust and does not require specialized pressure equipment. Ethanol acts as a co-solvent with the aqueous acid, helping to maintain a homogenous reaction mixture. The initial cooling during acid addition is critical to control the exotherm of both the acid dilution and the onset of the reduction. The major drawback is the work-up; the neutralization and removal of large quantities of tin salts can be cumbersome and lead to product loss.[4] This method generates significant metallic waste, a key consideration for green chemistry principles.

Comparative Analysis and Data Summary

The choice of synthetic pathway and solvent system presents a trade-off between speed, yield, purity, and operational convenience.

Parameter Pathway 1A: H₂/Pd-C in Ethanol Pathway 1B: H₂/PtO₂ in Acetic Acid Pathway 2: SnCl₂ in Ethanolic HCl
Typical Yield 85-95%80-90%70-85%
Purity (pre-recrystallization) HighHighModerate to High
Reaction Time 4-6 hours2-4 hours2-3 hours
Solvent System EthanolGlacial Acetic AcidEthanol / Conc. HCl
Operational Complexity Moderate (requires pressure setup)Moderate (requires pressure setup)Low (standard glassware)
Work-up Difficulty LowModerate (solvent removal)High (tin salt removal)
Safety Considerations Flammable H₂ gas, pyrophoric catalystFlammable H₂ gas, corrosive acidCorrosive acids and bases
Green Chemistry Score Good (catalytic, minimal waste)Fair (catalytic, solvent removal)Poor (stoichiometric metal waste)

Visualizing the Workflows

A clear understanding of the process flow is essential for successful and reproducible synthesis.

cluster_0 Pathway 1A: Catalytic Hydrogenation (H2/Pd-C, Ethanol) A1 Charge Reactor: 3,5-Dinitropyridine, Pd/C, Ethanol A2 Purge with N2 A1->A2 A3 Pressurize with H2 (50 psi) A2->A3 A4 Stir at RT (4-6h) A3->A4 A5 Vent & Purge with N2 A4->A5 A6 Filter (remove Pd/C) A5->A6 A7 Add aq. HBr to Filtrate A6->A7 A8 Isolate Product by Filtration A7->A8 cluster_1 Pathway 2: Stannous Chloride Reduction B1 Charge Flask: SnCl2·2H2O, Ethanol, 3,5-Dinitropyridine B2 Cool (Ice Bath) B1->B2 B3 Slowly Add Conc. HCl B2->B3 B4 Heat to Reflux (2-3h) B3->B4 B5 Cool & Neutralize with NaOH (pH >10) B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Evaporate Solvent B6->B7 B8 Dissolve in Ethanol & Add aq. HBr B7->B8 B9 Isolate Product by Filtration B8->B9

Caption: Experimental workflow for the stannous chloride reduction method.

Conclusion and Recommendations

For laboratories equipped with hydrogenation capabilities, Pathway 1A (H₂/Pd-C in Ethanol) emerges as the superior choice for the synthesis of pyridine-3,5-diamine dihydrobromide. It offers high yields, excellent purity, a straightforward work-up, and aligns well with the principles of green chemistry. Its reproducibility is high due to the simple and clean nature of the reaction.

Pathway 1B (H₂/PtO₂ in Acetic Acid) is a viable alternative if faster reaction times are critical, but the benefits are often outweighed by the more demanding work-up procedure.

Pathway 2 (SnCl₂ Reduction) remains a dependable method for labs without access to pressure reactors. While effective, researchers must be prepared for a more laborious purification process to remove tin by-products and should consider the environmental impact of the stoichiometric metal waste. Reproducibility can be affected by the efficiency of the neutralization and extraction steps.

Ultimately, the selection of a synthetic pathway should be a deliberate choice based on available equipment, desired throughput, and commitment to sustainable chemical practices.

References

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

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